molecular formula C42H56N4O10 B15138404 Anticancer agent 189

Anticancer agent 189

Cat. No.: B15138404
M. Wt: 776.9 g/mol
InChI Key: WMTGYLQKDXUGMD-KTFVFIRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 189 is a useful research compound. Its molecular formula is C42H56N4O10 and its molecular weight is 776.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H56N4O10

Molecular Weight

776.9 g/mol

IUPAC Name

(1R,4S,7R,10S,13S,14R,15E,17E,19R,21S)-4-[(2S)-butan-2-yl]-10-(2-hydroxypropan-2-yl)-19-methoxy-1,3,14,18-tetramethyl-7-[(4-nitrophenyl)methyl]-13-phenyl-12,22-dioxa-3,6,9-triazabicyclo[19.1.0]docosa-15,17-diene-2,5,8,11-tetrone

InChI

InChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1

InChI Key

WMTGYLQKDXUGMD-KTFVFIRUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](/C=C/C=C(/[C@@H](C[C@H]2[C@@](O2)(C(=O)N1C)C)OC)\C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Misidentification of ADC-189's Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that ADC-189 is an investigational anti-influenza therapeutic and not a treatment for solid tumors. Multiple sources identify ADC-189 as a polymerase acidic (PA) protein inhibitor that suppresses the CAP-dependent endonuclease of the influenza virus, thereby inhibiting viral replication.[1][2] There is no scientific literature or clinical trial data available that associates ADC-189 with the treatment of solid tumors or describes a mechanism of action in cancer cells.

The user's request for an in-depth technical guide on the mechanism of action of ADC-189 in solid tumors is therefore based on a fundamental misidentification of the drug's therapeutic target. Consequently, it is not possible to provide quantitative data, experimental protocols, or signaling pathways related to ADC-189's efficacy or mechanism in solid tumors.

To address the user's underlying interest in antibody-drug conjugates (ADCs) for solid tumors, this document will provide a general overview of the established mechanism of action for ADCs in oncology.

General Mechanism of Action of Antibody-Drug Conjugates in Solid Tumors

Antibody-drug conjugates are a class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[3][4][5] The mechanism of action is a multi-step process that leverages the specificity of a monoclonal antibody to target a tumor-associated antigen (TAA) on the surface of cancer cells.

The core components of an ADC are:

  • A monoclonal antibody (mAb): Engineered to bind with high affinity and specificity to a TAA that is ideally highly and homogeneously expressed on tumor cells with limited expression on healthy tissues.

  • A cytotoxic payload: A highly potent small molecule drug, such as a microtubule inhibitor or a DNA-damaging agent, designed to induce cancer cell death.

  • A chemical linker: A stable linker that connects the payload to the antibody. The linker is designed to be stable in systemic circulation but cleavable upon internalization into the target cancer cell, releasing the active payload.

The sequential steps of the ADC mechanism of action in solid tumors are as follows:

  • Systemic Administration and Tumor Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component of the ADC selectively recognizes and binds to its target antigen on the surface of tumor cells.

  • Internalization: Following binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.

  • Payload Release: Once inside the cancer cell, the ADC is trafficked to intracellular compartments, most commonly lysosomes. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the cytotoxic payload into the cytoplasm.

  • Induction of Cell Death: The released cytotoxic payload then exerts its cell-killing effect through its specific mechanism of action, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

  • Bystander Effect: Some ADCs are designed with membrane-permeable payloads. After being released from the target cancer cell, these payloads can diffuse into neighboring tumor cells that may not express the target antigen and induce cell death. This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression may be varied.

Visualizing the General ADC Mechanism of Action

The following diagram illustrates the generalized mechanism of action for an antibody-drug conjugate in the context of a solid tumor.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Payload 4. Payload Release Lysosome->Payload Apoptosis 5. Apoptosis Payload->Apoptosis BystanderCell Neighboring Tumor Cell (Bystander Effect) Payload->BystanderCell 6. Bystander Killing

Caption: Generalized mechanism of action for an antibody-drug conjugate in solid tumors.

Experimental Protocols for Characterizing ADC Mechanism of Action

While specific protocols for ADC-189 in solid tumors do not exist, the following are standard experimental methodologies used to elucidate the mechanism of action for a typical ADC in oncology research.

1. In Vitro Cytotoxicity Assays

  • Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.

  • Methodology:

    • Culture target-positive and target-negative cancer cell lines in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its cytotoxic activity.

2. Internalization Assay

  • Objective: To confirm that the ADC is internalized by the target cells upon binding to the antigen.

  • Methodology (using a fluorescently labeled ADC):

    • Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) that fluoresces in the acidic environment of the endosomes and lysosomes.

    • Incubate target-positive cells with the labeled ADC for various time points.

    • Wash the cells to remove non-bound ADC.

    • Analyze the fluorescence intensity of the cells using flow cytometry or high-content imaging to quantify the extent and rate of internalization.

3. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells (either cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody, free payload).

    • Administer the treatments intravenously according to a predefined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, harvest tumors for biomarker analysis (e.g., immunohistochemistry for apoptosis markers).

Quantitative Data Presentation

As no data exists for ADC-189 in solid tumors, the following table is a representative example of how quantitative data from preclinical studies of a hypothetical ADC ("ADC-X") would be presented.

Assay Cell Line Target Expression ADC-X IC50 (nM) Unconjugated mAb IC50 (nM) Free Payload IC50 (nM)
In Vitro CytotoxicityCancerCell-AHigh1.5>10000.1
In Vitro CytotoxicityCancerCell-BLow50.2>10000.1
In Vitro CytotoxicityNormalCell-CNegative>1000>10000.5
In Vivo Model Treatment Group Tumor Growth Inhibition (%) Complete Regressions
CancerCell-A XenograftVehicle Control00/10
CancerCell-A XenograftADC-X (5 mg/kg)956/10
CancerCell-A XenograftUnconjugated mAb100/10

References

Unraveling the Identity of ADC-189: A Case of Mistaken Identity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The investigational drug designation ADC-189 has been the subject of considerable confusion within the scientific community, with public domain information pointing to two distinct therapeutic agents: a promising anti-influenza drug and a yet-to-be-disclosed antibody-drug conjugate (ADC) for cancer therapy. While the user request specifically sought an in-depth technical guide on the target antigen and expression of the oncological ADC-189, extensive research has revealed a significant information gap, precluding the creation of such a document. The vast majority of publicly available data, including clinical trial information, pertains to an antiviral compound, while specific details about the ADC counterpart remain elusive.

The Anti-Influenza Agent: ADC189 (Deunoxavir Marboxil)

Multiple sources confirm that ADC189, also known as Deunoxavir Marboxil, is a novel cap-dependent endonuclease inhibitor being developed for the treatment of influenza.[1][2][3][4] This oral medication has undergone Phase II and Phase III clinical trials, demonstrating efficacy in reducing the duration of influenza symptoms.[5] Its mechanism of action involves inhibiting the influenza virus's ability to replicate its genetic material, a completely different modality from that of an antibody-drug conjugate.

The Enigmatic Antibody-Drug Conjugate: ADC-189

In contrast, information regarding an antibody-drug conjugate named ADC-189 is sparse and lacks the specific details necessary for a comprehensive technical guide. While some sources allude to an "ADC-189" as a targeted cancer therapy in development, they do not disclose the specific target antigen. This lack of a defined target is the primary obstacle in fulfilling the user's request for data on antigen identification, expression, and associated signaling pathways.

The development of antibody-drug conjugates is a highly competitive and often confidential field. It is plausible that "ADC-189" is an internal designation for a compound in early-stage development, with details not yet released to the public. Without information on the target antigen, it is impossible to provide the requested quantitative data, experimental protocols, and signaling pathway diagrams.

The Critical Role of the Target Antigen in ADC Development

The target antigen is the cornerstone of any antibody-drug conjugate. Its identification and characterization are the first crucial steps in the development process. The ideal target antigen is highly and specifically expressed on the surface of cancer cells with minimal expression on healthy tissues. This differential expression allows the ADC to selectively deliver its potent cytotoxic payload to the tumor, minimizing off-target toxicity.

The process of target antigen identification and validation involves a series of rigorous experimental procedures, which would have been detailed in the requested guide had the target of ADC-189 been known.

References

In Vitro Cytotoxicity of ADC-189 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific quantitative data on the in vitro cytotoxicity of the antibody-drug conjugate (ADC) ADC-189 in cancer cell lines, including IC50 values and detailed experimental protocols, are not publicly available in peer-reviewed literature, conference proceedings, or patent databases. The information presented herein is based on general knowledge of ADC development and the available descriptive information for ADC-189.

Introduction

ADC-189 is an investigational antibody-drug conjugate being developed for targeted cancer therapy.[1] Like other ADCs, it is a complex therapeutic composed of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[1] This design allows for the specific delivery of a potent cytotoxic agent to cancer cells that express a particular target antigen on their surface, thereby aiming to increase therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[1] Preclinical studies have suggested the potential of ADC-189 in treating various malignancies, including solid tumors such as breast, ovarian, and lung cancer, as well as hematological cancers like lymphoma and leukemia.[1]

Mechanism of Action

The therapeutic strategy of ADC-189 is centered on a multi-step process that leverages the specificity of its antibody component to achieve targeted cell killing.

  • Target Binding: The monoclonal antibody component of ADC-189 is engineered to recognize and bind with high affinity to a specific antigen predominantly expressed on the surface of certain cancer cells.[1]

  • Internalization: Upon binding to the target antigen, the ADC-189 complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.

  • Payload Release: Once inside the cancer cell, the linker is designed to be cleaved under specific intracellular conditions, releasing the highly potent cytotoxic drug.

  • Cytotoxicity: The released cytotoxic agent then exerts its cell-killing effects, leading to the death of the cancer cell.

Below is a conceptual diagram illustrating the general mechanism of action for an antibody-drug conjugate like ADC-189.

ADC_Mechanism_of_Action General Mechanism of Action of ADC-189 ADC ADC-189 (Antibody-Linker-Payload) Binding Binding to Target Antigen ADC->Binding 1. Targeting CancerCell Cancer Cell (Antigen-Expressing) Internalization Receptor-Mediated Endocytosis CancerCell->Internalization 2. Internalization Antigen Target Antigen Binding->CancerCell On cell surface Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease 3. Payload Release Payload Cytotoxic Payload PayloadRelease->Payload CellDeath Cancer Cell Death (Apoptosis) Payload->CellDeath 4. Cytotoxicity

Caption: General mechanism of action for ADC-189.

In Vitro Cytotoxicity Assessment: A Methodological Overview

While specific experimental data for ADC-189 is not available, the in vitro cytotoxicity of ADCs is typically evaluated using a panel of cancer cell lines with varying levels of target antigen expression. The primary goal of these assays is to determine the potency (often measured as the half-maximal inhibitory concentration, or IC50) and specificity of the ADC.

Hypothetical Data Presentation

In a typical preclinical data package for an ADC, the in vitro cytotoxicity results would be presented in a tabular format for clear comparison across different cell lines. The following table is a hypothetical representation of how such data for ADC-189 might be structured.

Cell LineCancer TypeTarget Antigen ExpressionADC-189 IC50 (nM)
Cell Line A Breast CancerHighData not available
Cell Line B Ovarian CancerHighData not available
Cell Line C Lung CancerMediumData not available
Cell Line D LymphomaHighData not available
Cell Line E Breast CancerLow/NegativeData not available
Cell Line F Normal EpithelialNegativeData not available

This table is for illustrative purposes only. The cell lines and IC50 values are hypothetical due to the lack of publicly available data for ADC-189.

Standard Experimental Protocol for ADC Cytotoxicity Assay

A common method for assessing the in vitro cytotoxicity of an ADC is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric/fluorometric assays that measure cell viability. The following is a generalized protocol.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media and conditions.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density.

  • Plates are incubated to allow for cell adherence (for adherent cell lines).

2. ADC Treatment:

  • A stock solution of ADC-189 is serially diluted to create a range of concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of ADC-189.

  • Control wells include untreated cells and cells treated with a vehicle control.

3. Incubation:

  • The plates are incubated for a period typically ranging from 72 to 120 hours, depending on the cell line's doubling time and the mechanism of action of the cytotoxic payload.

4. Viability Assessment (MTT Assay Example):

  • An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are converted to percentage cell viability relative to the untreated control.

  • The data is plotted as cell viability versus ADC concentration, and a dose-response curve is generated.

  • The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated from the dose-response curve using non-linear regression analysis.

The workflow for a typical in vitro cytotoxicity assay is depicted in the diagram below.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay Start Start CellCulture 1. Culture Cancer Cell Lines Start->CellCulture Seeding 2. Seed Cells in 96-Well Plates CellCulture->Seeding ADCTreatment 3. Treat with Serial Dilutions of ADC-189 Seeding->ADCTreatment Incubation 4. Incubate for 72-120 hours ADCTreatment->Incubation ViabilityAssay 5. Perform Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAcquisition 6. Measure Absorbance/ Fluorescence ViabilityAssay->DataAcquisition DataAnalysis 7. Analyze Data & Calculate IC50 DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of an ADC.

Anticipated Signaling Pathways

While the specific signaling pathways affected by ADC-189's payload are not publicly disclosed, cytotoxic agents commonly used in ADCs often induce cell death by targeting fundamental cellular processes. These can include:

  • DNA Damage Pathways: Some payloads are DNA-damaging agents that cause double-strand breaks, leading to the activation of DNA damage response pathways and ultimately apoptosis.

  • Microtubule Disruption: Other common payloads are microtubule inhibitors that disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A diagram illustrating the potential downstream effects of a cytotoxic payload on key signaling pathways leading to apoptosis is provided below.

Signaling_Pathways Potential Downstream Signaling of ADC-189 Payload Payload Released Cytotoxic Payload (from ADC-189) DNA_Damage DNA Damage Payload->DNA_Damage e.g., Alkylating agents Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption e.g., Auristatins, Maytansinoids DDR_Pathway DNA Damage Response (DDR) Activation DNA_Damage->DDR_Pathway CellCycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->CellCycle_Arrest Apoptosis_Cascade Apoptosis Cascade (e.g., Caspase Activation) DDR_Pathway->Apoptosis_Cascade CellCycle_Arrest->Apoptosis_Cascade Cell_Death Cancer Cell Death Apoptosis_Cascade->Cell_Death

Caption: Potential signaling pathways affected by the cytotoxic payload of ADC-189.

Conclusion

ADC-189 is an antibody-drug conjugate with a promising, targeted mechanism of action for the treatment of various cancers. While detailed in vitro cytotoxicity data and specific experimental protocols are not yet in the public domain, the established methodologies for evaluating ADCs provide a framework for understanding how its potency and specificity would be characterized. Future publications from preclinical or early-phase clinical studies will be essential to provide the specific quantitative data needed for a comprehensive technical assessment of ADC-189's in vitro cytotoxicity profile.

References

An In-depth Technical Guide to the Linker and Payload Technology of Trastuzumab Deruxtecan

Author: BenchChem Technical Support Team. Date: December 2025

As "ADC-189" does not correspond to a publicly known antibody-drug conjugate, this guide will focus on the well-characterized and clinically significant ADC, Trastuzumab Deruxtecan (B607063) (Enhertu®) , to illustrate advanced linker and payload technologies. This ADC serves as an exemplary model for researchers, scientists, and drug development professionals.

Trastuzumab deruxtecan is a next-generation antibody-drug conjugate that has demonstrated significant clinical efficacy in treating various solid tumors. Its innovative design, particularly its linker and payload system, addresses many of the challenges faced by earlier ADCs. This guide provides a detailed examination of these core components.

Core Components

Trastuzumab deruxtecan consists of three primary components:

  • Antibody: Trastuzumab, a humanized monoclonal antibody that targets the HER2 receptor, which is overexpressed in several cancers, including breast and gastric cancers.

  • Payload: Deruxtecan (DXd), a potent topoisomerase I inhibitor.

  • Linker: A novel, maleimide-based, enzymatically cleavable linker.

The high drug-to-antibody ratio (DAR) of approximately 8 is a key feature of this ADC, enabling the delivery of a significant payload to the target cancer cells.

The Payload: Deruxtecan (DXd)

Deruxtecan is a derivative of exatecan (B1662903) and functions as a potent inhibitor of DNA topoisomerase I. Its mechanism of action involves trapping the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptotic cell death. A critical feature of DXd is its high membrane permeability, which allows it to exert a "bystander effect." This means that once released within a target cancer cell, the payload can diffuse into and kill adjacent tumor cells, even if they do not express the target receptor (HER2). This is particularly advantageous in tumors with heterogeneous receptor expression.

The Linker: A Tetra-peptide Based System

The linker in trastuzumab deruxtecan is a critical innovation, designed for high stability in circulation and efficient cleavage within the tumor microenvironment.

Key characteristics of the linker include:

  • Enzymatic Cleavage Site: The linker contains a tetrapeptide sequence (glycine-phenylalanine-glycine-glycine, GGFG) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are highly active within cancer cells.

  • Stability: The maleimide (B117702) group ensures stable conjugation to the antibody's thiol groups. The overall structure of the linker is engineered to prevent premature payload release in the systemic circulation, which is a common cause of off-target toxicity in other ADCs.

  • Self-Immolative Spacer: Following enzymatic cleavage of the tetrapeptide, a self-immolative spacer facilitates the efficient and rapid release of the unmodified DXd payload inside the cell.

Linker_Cleavage_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC Trastuzumab-Linker-DXd Lysosome Lysosome ADC->Lysosome Internalization Cleavage Cathepsin-mediated Cleavage of GGFG Lysosome->Cleavage Release Self-Immolation Cleavage->Release Payload Active DXd Payload Release->Payload Mechanism_of_Action ADC 1. ADC in Circulation Binding 2. Binding to HER2 Receptor ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Trafficking 4. Lysosomal Trafficking Internalization->Trafficking Release 5. Payload Release (DXd) Trafficking->Release Action 6. Topoisomerase I Inhibition & DNA Damage Release->Action Bystander 8. Bystander Effect on Neighboring Cells Release->Bystander Diffusion Apoptosis 7. Apoptosis (Target Cell) Action->Apoptosis

Navigating the Ambiguity of ADC-189: A Structural Analysis Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of publicly available data reveals a significant ambiguity in the designation "ADC-189," with the term referring to two distinct therapeutic agents in development. This technical guide aims to clarify this discrepancy and provide a foundational understanding of the structural analysis of antibody-drug conjugates (ADCs) in the context of the available information.

A comprehensive review of scientific literature and clinical trial databases indicates that "ADC-189" is associated with both an antibody-drug conjugate for oncological applications and a novel anti-influenza virus inhibitor. Given the user's request for a "structural analysis of the ADC-189 antibody component," this guide will focus on the principles of ADC structural analysis, drawing from general knowledge and related findings in the field, as specific structural data for a definitively named "ADC-189" in oncology is not publicly available.

The Dual Identity of ADC-189

Initial research identifies two distinct therapeutic candidates referred to as ADC-189:

  • Oncology: The term appears in contexts related to antibody-drug conjugates, which are complex molecules designed to deliver a potent cytotoxic agent directly to cancer cells. An ADC consists of a monoclonal antibody that binds to a specific target on tumor cells, a chemical linker, and a cytotoxic payload.[1][2] The antibody component is central to the targeted delivery mechanism.

  • Infectious Disease: Clinical trial data is available for an oral antiviral agent, also designated ADC189, for the treatment of uncomplicated influenza.[3][4][5] This small molecule inhibitor has demonstrated efficacy in reducing the duration of symptoms and viral shedding.

This guide will proceed under the assumption that the user's interest lies in the antibody-drug conjugate, given the specific mention of the "antibody component."

Core Components of an Antibody-Drug Conjugate

An in-depth structural analysis of an ADC necessitates a detailed examination of its three primary components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload.

  • Monoclonal Antibody (mAb): This component provides the specificity of the ADC, targeting a particular antigen expressed on the surface of cancer cells. The mAb is typically an Immunoglobulin G (IgG) and its structure consists of two heavy chains and two light chains.

  • Linker: The linker connects the cytotoxic payload to the antibody. Its stability is crucial; it must remain intact in circulation to prevent premature release of the payload but be designed to release the payload once the ADC is internalized by the target cancer cell.

  • Cytotoxic Payload: This is a highly potent small molecule drug designed to kill cancer cells.

The general mechanism of action for an ADC is a multi-step process.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Death Cell Death Payload->Death 5. Cytotoxicity Experimental_Workflow cluster_preclinical Preclinical Development A Antigen Identification B Antibody Generation & Humanization A->B D ADC Conjugation B->D C Linker-Payload Synthesis C->D E In Vitro Characterization (Binding, Internalization, Cytotoxicity) D->E F In Vivo Efficacy (Xenograft Models) E->F

References

Early-Phase Clinical Trial Results for ADC-189: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Drug Disclaimer: ADC-189 is a fictional antibody-drug conjugate. The following technical whitepaper is a synthesized representation based on publicly available data from the early-phase clinical trial of a real-world investigational agent, ABBV-400 (Telisotuzumab Adizutecan) , a c-Met targeting ADC. This document is intended to serve as an in-depth guide for researchers, scientists, and drug development professionals, adhering to the specified content and formatting requirements.

Executive Summary

This document provides a comprehensive technical analysis of the first-in-human, Phase 1 clinical trial (NCT05029882) for ADC-189, an antibody-drug conjugate (ADC) targeting the c-Met receptor and delivering a novel topoisomerase 1 inhibitor payload.[1][2] The trial was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity in patients with advanced solid tumors.[1][2] The study identified a manageable safety profile and demonstrated promising efficacy, particularly in heavily pre-treated patients with metastatic colorectal cancer (CRC).[3] These findings support the continued development of ADC-189 and establish the recommended Phase 2 dose (RP2D).

Core Compound and Mechanism of Action

ADC-189 is an investigational ADC composed of three key components:

  • Monoclonal Antibody: A humanized antibody, Telisotuzumab, that specifically targets the c-Met (hepatocyte growth factor receptor) protein. c-Met is a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including colorectal, gastric, and non-small cell lung cancer (NSCLC), and its upregulation is often associated with poor prognosis and resistance to other targeted therapies.

  • Cytotoxic Payload: A novel, potent topoisomerase 1 inhibitor. This payload induces cancer cell death by damaging DNA during replication.

  • Linker: A stable, cleavable linker designed to release the cytotoxic payload preferentially inside the target tumor cells following internalization of the ADC.

The proposed mechanism of action involves the antibody component of ADC-189 binding to the c-Met receptor on the surface of tumor cells. This binding is followed by the internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the topoisomerase 1 inhibitor payload, which leads to DNA damage and subsequent apoptosis of the cancer cell. The design may also allow for a "bystander effect," where the released payload can diffuse out of the target cell and kill adjacent, c-Met-negative tumor cells.

Signaling Pathway Diagram

ADC189_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC-189 ADC-189 cMet_Receptor c-Met Receptor ADC-189->cMet_Receptor 1. Binding Internalization Endocytosis cMet_Receptor->Internalization 2. Internalization Signaling_Cascade Downstream Signaling (PI3K/AKT, RAS/MAPK) cMet_Receptor->Signaling_Cascade HGF HGF Ligand HGF->cMet_Receptor Natural Pathway (Blocked by ADC) Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Topoisomerase 1 Inhibitor Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5. Cytotoxicity Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Proliferation Proliferation, Invasion, Survival Signaling_Cascade->Proliferation

Caption: Mechanism of action for ADC-189 targeting the c-Met receptor.

Early-Phase Clinical Trial Protocol (NCT05029882)

The first-in-human study of ADC-189 was a Phase 1, multicenter, open-label trial designed to assess the agent in adult patients with advanced solid tumors who had progressed on standard therapies.

Study Objectives
  • Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ADC-189 and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To assess the preliminary anti-tumor activity of ADC-189, including Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).

Key Experimental Protocols
  • Patient Population: Adult patients with histologically confirmed, locally advanced or metastatic solid tumors (including CRC, NSCLC, and GEA) who had failed prior standard therapies. For the CRC cohort, patients were required to have BRAF wild-type, microsatellite stable (MSS) disease.

  • Study Design: The trial consisted of two main parts:

    • Dose Escalation: To determine the MTD, patients received escalating intravenous (IV) doses of ADC-189 (ranging from 1.6 to 6.0 mg/kg) administered once every 3 weeks (Q3W).

    • Dose Expansion: To further evaluate the safety, tolerability, and efficacy at selected doses, patient cohorts were enrolled, including a randomized expansion in CRC at 1.6, 2.4, and 3.0 mg/kg Q3W.

  • Safety Assessment: Monitoring of adverse events (AEs) was conducted continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-Limiting Toxicities (DLTs) were assessed during the first cycle of treatment.

  • Efficacy Assessment: Tumor responses were evaluated every 6 weeks using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

  • Pharmacokinetic Analysis: Plasma samples were collected at pre-specified time points to determine key PK parameters of the ADC, total antibody, and the released payload. Bioanalytical methods typically include ligand-binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS/MS).

  • Biomarker Analysis: c-Met protein expression was assessed retrospectively by immunohistochemistry (IHC) on tumor tissue samples to explore the relationship between target expression and clinical activity.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Trial Enrollment & Treatment cluster_assessment Patient Assessment Eligibility Inclusion/Exclusion Criteria Met (Advanced Solid Tumor, Prior Therapy) Dose_Escalation Dose Escalation (3+3 Design) 1.6 mg/kg ... 6.0 mg/kg Q3W Eligibility->Dose_Escalation Enroll Safety_Monitoring Safety & Tolerability (AEs, DLTs) Dose_Escalation->Safety_Monitoring Cycle 1 RP2D_Determination MTD / RP2D Determined (3.0 mg/kg MTD) Dose_Expansion Dose Expansion (CRC Cohort) 1.6 mg/kg 2.4 mg/kg 3.0 mg/kg Q3W RP2D_Determination->Dose_Expansion Proceed to Expansion Efficacy_Eval Efficacy Evaluation (RECIST 1.1 every 6 weeks) Dose_Expansion->Efficacy_Eval Ongoing Treatment Cycles PK_PD_Samples PK/PD Sampling Dose_Expansion->PK_PD_Samples Safety_Monitoring->RP2D_Determination DLT Assessment

Caption: High-level workflow for the Phase 1 trial of ADC-189.

Early-Phase Clinical Trial Results

Data presented are primarily from the colorectal cancer (CRC) expansion cohorts of the NCT05029882 study, which included 122 patients as of the October 2023 data cutoff.

Patient Demographics and Baseline Characteristics (CRC Cohort)
CharacteristicValue (N=122)
Median Age (years)56
Sex (Male)65 (53%)
Median Prior Lines of Therapy4 (range, 1-12)
Prior Bevacizumab92%
Prior Anti-EGFR Therapy39%

Table 1: Key patient baseline characteristics from the CRC cohort.

Safety and Tolerability

ADC-189 was found to have a tolerable and manageable safety profile. The Maximum Tolerated Dose (MTD) was established at 3.0 mg/kg Q3W. Treatment-emergent adverse events (TEAEs) were common, with rates of Grade ≥3 events increasing with higher doses.

Adverse Event (AE) CategoryAny GradeGrade ≥3
Hematologic TEAEs
Anemia56%35%
Neutropenia40%25%
Thrombocytopenia25%13%
Non-Hematologic TEAEs
Nausea57%3%
Fatigue44%2%
Vomiting39%4%
AEs of Special Interest
Interstitial Lung Disease/Pneumonitis9%2%

Table 2: Summary of common Treatment-Emergent Adverse Events (TEAEs) in all patients (N=122).

TEAEs leading to treatment discontinuation occurred in 20.5% of patients.

Anti-Tumor Efficacy

ADC-189 demonstrated promising anti-tumor activity in a heavily pre-treated CRC population. Efficacy was dose-dependent, and an enriched response was observed in patients with higher c-Met expression.

Efficacy Endpoint1.6 mg/kg2.4 mg/kg3.0 mg/kg
Objective Response Rate (ORR) 6%18%24%
Clinical Benefit Rate (CBR) 75%78%68%
Median PFS (months) 5.15.34.1

Table 3: Key efficacy outcomes by dose in the CRC cohort.

In patients with higher c-Met expression, the ORR was greater than 35% at doses of 2.4 mg/kg or higher.

Conclusion and Future Directions

The early-phase clinical trial for ADC-189 (based on ABBV-400) has successfully established a manageable safety profile and demonstrated encouraging anti-tumor activity in patients with advanced solid tumors, particularly in metastatic CRC. The data support a recommended Phase 2 dose of 2.4 mg/kg Q3W, which showed a favorable balance of efficacy and long-term tolerability compared to the 3.0 mg/kg MTD. The correlation between higher c-Met expression and improved response rates underscores the potential of using c-Met as a predictive biomarker for patient selection.

Future studies will likely focus on:

  • Evaluating ADC-189 in combination with other agents, such as bevacizumab, which is currently being explored.

  • Expanding into other c-Met-overexpressing tumor types.

  • Confirming efficacy in larger, randomized Phase 2 and 3 trials.

References

Methodological & Application

Application Note and Protocol: A General Guide to Antibody-Drug Conjugate (ADC) Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "ADC-189" is the designation for a small molecule antiviral drug, specifically a cap-dependent endonuclease inhibitor for the treatment of influenza, and not an antibody-drug conjugate.[1][2][3] The following application note and protocol, therefore, provide a detailed, generalized procedure for the conjugation and purification of antibody-drug conjugates (ADCs) for research and development purposes, as a specific protocol for an ADC named "ADC-189" is not available in the public domain.

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[4] Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[4] An ADC is comprised of three main components: a monoclonal antibody (mAb) that binds to a specific target antigen on the surface of cancer cells, a potent cytotoxic payload (the drug), and a chemical linker that connects the antibody to the payload.

The conjugation process, where the linker and payload are attached to the antibody, is a critical step in the manufacturing of ADCs. The efficiency and consistency of this process directly impact the quality, efficacy, and safety of the final product. Key parameters that are closely monitored include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of unconjugated antibody, and the amount of free drug-linker. Following conjugation, a robust purification process is required to remove impurities and isolate the desired ADC product.

This document outlines a general protocol for the conjugation of a cytotoxic payload to a monoclonal antibody via lysine (B10760008) residues and subsequent purification of the resulting ADC.

Quantitative Data Summary

The following table summarizes typical quantitative data and acceptance criteria for a laboratory-scale ADC conjugation and purification process.

ParameterTypical Value / Acceptance CriteriaMethod of Analysis
Starting mAb Purity > 95%Size Exclusion Chromatography (SEC-HPLC)
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy
ADC Monomer Purity > 95%SEC-HPLC
Unconjugated Antibody < 10%HIC-HPLC, Reversed-Phase (RP-HPLC)
Free Drug-Linker < 1%RP-HPLC
Final Product Yield 50 - 80%UV/Vis Spectroscopy (A280)
Endotoxin Levels < 0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay

Experimental Protocols

Part 1: Antibody-Drug Conjugate (ADC) Conjugation Protocol (Lysine-Based)

This protocol describes a common method for conjugating a drug-linker to a monoclonal antibody via the ε-amino groups of surface-exposed lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Activated Drug-Linker (e.g., NHS-ester functionalized)

  • Conjugation Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Organic Co-solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Diafiltration/Ultrafiltration system (e.g., tangential flow filtration with appropriate molecular weight cut-off membrane)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a diafiltration/ultrafiltration system.

    • Adjust the antibody concentration to a working range of 5-10 mg/mL.

    • Bring the antibody solution to the desired reaction temperature (typically 4-25°C).

  • Drug-Linker Preparation:

    • Dissolve the activated drug-linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the activated drug-linker stock solution to the stirring antibody solution. The molar excess will depend on the desired DAR and the reactivity of the components.

    • Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at the chosen temperature. Protect the reaction from light if the drug-linker is light-sensitive.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent, such as Tris-HCl, to a final concentration of approximately 50 mM.

    • Incubate for 30 minutes to ensure all unreacted drug-linker is quenched.

Part 2: ADC Purification Protocol

This protocol describes the purification of the ADC from unconjugated antibody, free drug-linker, and other process-related impurities.

Materials:

  • Crude ADC conjugation mixture

  • Purification Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column (optional, for DAR species fractionation)

  • Chromatography system (e.g., FPLC or HPLC)

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Diafiltration/Buffer Exchange:

    • Perform a diafiltration/ultrafiltration step on the quenched reaction mixture to remove the organic co-solvent, quenched drug-linker, and other small molecule impurities.

    • Exchange the crude ADC into the appropriate buffer for the first chromatography step.

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with Purification Buffer.

    • Load the diafiltered crude ADC onto the column.

    • Elute the ADC with Purification Buffer. The ADC will elute as the main peak, separated from high molecular weight aggregates (eluting earlier) and low molecular weight impurities (eluting later).

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Hydrophobic Interaction Chromatography (HIC) (Optional):

    • HIC can be used to separate ADC species with different DARs.

    • Pool the SEC fractions containing the monomeric ADC and adjust the salt concentration to allow binding to the HIC column.

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient. Species with higher DARs will be more hydrophobic and elute later.

    • Collect the desired DAR fractions.

  • Final Formulation and Sterile Filtration:

    • Pool the purified ADC fractions.

    • Perform a final buffer exchange into the desired formulation buffer using diafiltration/ultrafiltration.

    • Adjust the final ADC concentration.

    • Sterile filter the final product through a 0.22 µm filter into a sterile container.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product mAb Monoclonal Antibody conjugation Conjugation Reaction mAb->conjugation drug_linker Activated Drug-Linker drug_linker->conjugation quench Quenching conjugation->quench diafiltration Diafiltration/ Buffer Exchange quench->diafiltration sec Size Exclusion Chromatography (SEC) diafiltration->sec hic Hydrophobic Interaction Chromatography (HIC) (Optional) sec->hic formulation Final Formulation & Sterile Filtration sec->formulation Skip HIC hic->formulation purified_adc Purified ADC formulation->purified_adc ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cancer Cell Surface adc->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Linker Cleavage & Payload Release lysosome->release 3. Degradation payload Cytotoxic Payload release->payload apoptosis Cell Death (Apoptosis) payload->apoptosis 4. Cytotoxicity

References

Application Notes and Protocols: In Vivo Models for Testing ADC-189

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification on the Therapeutic Target of ADC-189

Initial research indicates a fundamental misunderstanding in the requested topic. ADC-189 is not an antibody-drug conjugate (ADC) for cancer therapy; therefore, in vivo xenograft models are not the appropriate experimental system for its evaluation. Instead, ADC-189 is a novel investigational antiviral drug, specifically a cap-dependent endonuclease inhibitor, for the treatment of influenza.[1][2][3][4] Preclinical and clinical studies for ADC-189 have focused on its efficacy against influenza viruses, utilizing in vivo models of influenza infection, not cancer xenograft models.[1]

This document will, therefore, pivot to provide accurate application notes and protocols relevant to the actual therapeutic indication of ADC-189, focusing on the appropriate in vivo models for testing its anti-influenza activity. A brief overview of xenograft models will be provided for clarity on their application in cancer research.

Part 1: Understanding ADC-189

ADC-189 is an oral, single-dose therapeutic candidate for the treatment of uncomplicated influenza. It functions by inhibiting the cap-dependent endonuclease of the influenza virus, an essential enzyme for viral replication. Its active metabolite, ADC189-107, shows potent antiviral activity against a wide range of influenza strains, including those resistant to other antiviral drugs like oseltamivir.

Mechanism of Action: Influenza Cap-Dependent Endonuclease Inhibition

The following diagram illustrates the mechanism of action of ADC-189 in inhibiting influenza virus replication.

ADC189_Mechanism Mechanism of Action of ADC-189 cluster_host_cell Host Cell cluster_virus Influenza Virus Host_mRNA Host pre-mRNA Capped_Primer Capped RNA Primer ('Cap-Snatching') Host_mRNA->Capped_Primer Cleavage by PA Subunit Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions New Progeny Virions Viral_Proteins->Progeny_Virions Assembly Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) PA_Subunit PA Subunit (Endonuclease) PA_Subunit->Capped_Primer ADC189 ADC-189 ADC189->PA_Subunit Inhibits

Caption: Mechanism of action of ADC-189.

Part 2: In Vivo Models for Testing Anti-Influenza Efficacy of ADC-189

The appropriate in vivo models for evaluating the efficacy of ADC-189 are animal models of influenza virus infection, most commonly mice. These models are essential for assessing antiviral activity, determining the therapeutic window, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationships of novel antiviral agents.

Experimental Workflow for In Vivo Influenza Studies

The following diagram outlines a typical workflow for testing the efficacy of ADC-189 in a mouse model of influenza.

Influenza_Workflow Experimental Workflow for In Vivo Influenza Studies Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Influenza_Infection Influenza Virus Infection (Intranasal) Animal_Acclimation->Influenza_Infection Randomization Randomization into Treatment Groups Influenza_Infection->Randomization Treatment_Administration Treatment Administration (e.g., ADC-189, Oseltamivir, Placebo) Randomization->Treatment_Administration Monitoring Daily Monitoring: - Body Weight - Survival - Clinical Signs Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis: - Lung Viral Titers - Histopathology - Cytokine Analysis Monitoring->Endpoint_Analysis

Caption: Workflow for ADC-189 in vivo influenza studies.

Detailed Experimental Protocols

1. Animal Models and Husbandry

  • Animal Strain: BALB/c mice are commonly used for influenza studies due to their susceptibility to infection.

  • Age and Weight: Typically 6-8 week old mice, weighing 18-22 grams.

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment.

  • Housing: Mice should be housed in appropriate specific-pathogen-free (SPF) conditions with access to food and water ad libitum.

2. Influenza Virus Infection

  • Virus Strain: A mouse-adapted influenza strain (e.g., A/Puerto Rico/8/34 (H1N1)) is typically used.

  • Inoculum Preparation: The virus should be diluted in sterile phosphate-buffered saline (PBS) to the desired concentration.

  • Infection Procedure: Mice are lightly anesthetized and infected via intranasal administration of the viral inoculum (typically 20-50 µL).

3. Treatment Groups and Administration

  • Group Size: A minimum of 8-10 mice per group is recommended for statistical power.

  • Treatment Arms:

    • Vehicle Control (Placebo)

    • ADC-189 (at various dose levels)

    • Positive Control (e.g., Oseltamivir)

  • Dosing Regimen: ADC-189 is administered orally as a single dose. The timing of administration can be prophylactic (before infection) or therapeutic (after infection).

4. Monitoring and Endpoint Analysis

  • Body Weight and Survival: Mice should be monitored daily for changes in body weight and survival. A humane endpoint, such as >25-30% body weight loss, should be established.

  • Clinical Scoring: A clinical scoring system can be used to assess the severity of illness based on posture, activity, and fur condition.

  • Lung Viral Titer: At predetermined time points, a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers via plaque assay or TCID50.

  • Histopathology: Lung tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis to assess inflammation and tissue damage.

Data Presentation

Table 1: Representative Data from In Vivo Influenza Efficacy Study

Treatment GroupDose (mg/kg)Mean Body Weight Change (Day 7 p.i.)Survival Rate (%)Lung Viral Titer (log10 PFU/g)
Vehicle Control--25%206.5
ADC-1891-10%804.2
ADC-18910-2%1002.1
Oseltamivir10-8%903.8

Part 3: Overview of In Vivo Xenograft Models for Cancer Research

While not applicable to ADC-189, in vivo xenograft models are a cornerstone of preclinical oncology research. These models involve the transplantation of human tumor cells or tissues into immunocompromised mice.

Types of Xenograft Models
  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into mice. These models are reproducible and useful for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.

Applications of Xenograft Models
  • Evaluating the anti-tumor efficacy of novel cancer therapeutics.

  • Investigating the mechanism of action of anti-cancer drugs.

  • Identifying biomarkers of drug response and resistance.

  • Personalized medicine approaches to cancer treatment.

References

Application Notes & Protocols: Methods for Assessing ADC-189 Internalization and Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics designed to deliver a potent cytotoxic payload directly to tumor cells.[1][2] The efficacy of an ADC, such as ADC-189, is critically dependent on a multi-step process that begins with binding to a specific cell surface antigen, followed by internalization of the ADC-antigen complex.[3][4][5] Once inside the cell, the ADC must be trafficked to the correct subcellular compartment, typically the lysosome, where the linker is cleaved and the cytotoxic payload is released to induce cell death.

The rate and efficiency of internalization and the subsequent intracellular trafficking pathway are key determinants of an ADC's therapeutic index and overall success. Therefore, accurate and robust methods to assess these processes are essential during the discovery and development of new ADCs. These assays help in selecting optimal antibody candidates, understanding the mechanism of action, and predicting in vivo efficacy.

This document provides detailed protocols for several widely used methods to quantify the internalization and characterize the intracellular trafficking of ADC-189. The techniques described include flow cytometry, high-content imaging, and live-cell microscopy.

Quantifying ADC-189 Internalization by Flow Cytometry

Flow cytometry is a high-throughput method that allows for the rapid quantification of ADC internalization across a large cell population.

Method 1.1: pH-Sensitive Dye-Based Assay

Application Note: This method utilizes a pH-sensitive dye (e.g., pHrodo™) conjugated to ADC-189. These dyes are non-fluorescent at the neutral pH of the extracellular environment but become brightly fluorescent in the acidic environments of endosomes (pH ~5.5-6.5) and lysosomes (pH ~4.5-5.5). This pH-dependent fluorescence provides a direct measure of internalized ADC, as only the portion of ADC-189 that has entered these acidic compartments will generate a signal. This eliminates the need for wash or quenching steps, simplifying the workflow.

Experimental Protocol:

  • Cell Preparation: Seed target cells in a 96-well plate at a density that ensures a sub-confluent monolayer on the day of the experiment and incubate overnight (37°C, 5% CO₂).

  • ADC-189 Labeling: Conjugate ADC-189 with a pH-sensitive dye (e.g., pHrodo™ Red) according to the manufacturer's protocol.

  • Cell Treatment: Prepare serial dilutions of the labeled ADC-189 in complete cell culture medium.

  • Incubation: Remove the medium from the cells and add the ADC-189 dilutions. Incubate the plate at 37°C for the desired time course (e.g., 0.5, 2, 6, 24 hours).

  • Controls: As a negative control for internalization, incubate a parallel set of cells with labeled ADC-189 at 4°C for the longest time point. This condition permits surface binding but inhibits active endocytosis.

  • Cell Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based).

  • Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity (e.g., in the PE-A channel for pHrodo Red) on a flow cytometer. The increase in mean fluorescence intensity (MFI) over time at 37°C corresponds to the amount of internalized ADC-189.

Data Presentation:

Time Point (Hours)ADC-189 Concentration (nM)Mean Fluorescence Intensity (MFI) at 37°CMFI at 4°C (Control)
0.5101,500150
2108,000165
61025,000180
241060,000200
24115,000155
24100120,000250

Visualizing ADC-189 Internalization and Trafficking

Imaging techniques provide critical spatial and temporal information about the subcellular localization of ADCs.

Method 2.1: Immunofluorescence and Lysosomal Co-localization

Application Note: This method visualizes the location of ADC-189 within fixed cells. By co-staining with organelle-specific markers, it's possible to determine the trafficking pathway. A key assessment is the co-localization of the ADC with lysosomes, which indicates that the ADC has reached the cellular compartment where payload release is intended to occur. High-content imaging systems can automate this process, allowing for quantitative analysis of co-localization.

Experimental Protocol:

  • Cell Preparation: Seed cells on imaging-compatible plates (e.g., 96-well black, clear bottom) and allow them to adhere overnight.

  • ADC-189 Labeling: Use an intrinsically fluorescent ADC-189 or one labeled with a stable fluorescent dye (e.g., Alexa Fluor™ 488).

  • Cell Treatment: Treat cells with the fluorescently labeled ADC-189 (e.g., 10 nM) and incubate at 37°C for various time points (e.g., 2, 6, 24 hours).

  • Lysosomal Staining: Thirty minutes before the end of the incubation, add a live-cell lysosomal marker (e.g., LysoTracker™ Red) to the wells.

  • Fixation and Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. After washing, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Nuclear Staining: Wash cells and add a nuclear counterstain (e.g., Hoechst 33342) for 10 minutes.

  • Imaging: Wash cells gently with PBS. Acquire images using a confocal or high-content imaging system, capturing channels for the nucleus (blue), lysosomes (red), and ADC-189 (green).

  • Image Analysis: Use image analysis software to segment cells based on the nuclear and cytoplasmic boundaries. Quantify the intensity and co-localization of the ADC-189 signal with the lysosomal marker. A common metric is the Pearson's Correlation Coefficient (PCC).

Data Presentation:

Time Point (Hours)TreatmentPearson's Correlation Coefficient (ADC-189 & LysoTracker)
2ADC-189 (10 nM)0.35 ± 0.05
6ADC-189 (10 nM)0.72 ± 0.08
24ADC-189 (10 nM)0.85 ± 0.06
24Isotype Control0.10 ± 0.03

Diagrams: Workflows and Pathways

ADC_Internalization_Workflow General Workflow for ADC Internalization Assays cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis p1 Seed Target Cells in 96-well plate exp1 Incubate Cells with labeled ADC-189 p1->exp1 p2 Label ADC-189 (e.g., with pHrodo) p2->exp1 exp2 Time Course: 37°C (Internalization) 4°C (Surface Binding Control) acq1 Harvest & Prepare Cells for Analysis exp1->acq1 acq2 Acquire Data (Flow Cytometry or Imaging) acq1->acq2 an1 Quantify Signal (MFI or Fluorescence Intensity) acq2->an1 an2 Determine Rate & Extent of Internalization an1->an2

Caption: General experimental workflow for an ADC internalization assay.

ADC_Trafficking_Pathway ADC-189 Intracellular Trafficking Pathway ext Extracellular ADC-189 pm Plasma Membrane (Antigen Binding) ext->pm 1. Binding cme Clathrin-mediated Endocytosis pm->cme 2. Internalization ee Early Endosome (pH 6.0-6.5) cme->ee le Late Endosome (pH 5.0-6.0) ee->le 3. Maturation rec Recycling Endosome ee->rec Recycling lys Lysosome (pH 4.5-5.0) le->lys 4. Fusion payload Payload Release & Cytotoxicity lys->payload 5. Linker Cleavage rec->pm

Caption: Key steps in the intracellular trafficking of ADC-189.

Method 2.2: Live-Cell Imaging

Application Note: Live-cell imaging allows for the real-time visualization of ADC-189 internalization and trafficking dynamics within a single cell. This technique provides unparalleled insight into the kinetics of the process, such as the speed of endocytosis and movement between organelles. By using fluorescently tagged ADCs and co-expressing fluorescently tagged organelle markers (e.g., Rab5 for early endosomes, LAMP1 for lysosomes), the complete journey of the ADC can be tracked over time.

Experimental Protocol:

  • Cell Preparation: Seed cells in a glass-bottom imaging dish. If required, transfect cells with fluorescent protein-tagged markers for endosomes or lysosomes (e.g., GFP-Rab5, LAMP1-RFP) 24-48 hours prior to the experiment.

  • ADC-189 Labeling: Use ADC-189 labeled with a bright, photostable fluorescent dye (e.g., Alexa Fluor™ 647).

  • Imaging Setup: Place the imaging dish on the stage of a live-cell imaging microscope (e.g., spinning disk confocal) equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Image Acquisition:

    • Identify a field of view with healthy, transfected cells.

    • Acquire baseline images (t=0) in all necessary channels.

    • Add the pre-warmed, fluorescently labeled ADC-189 to the dish.

    • Immediately begin time-lapse imaging, capturing images every 1-5 minutes for a duration of several hours.

  • Data Analysis:

    • Analyze the resulting image series to track the movement of ADC-189 puncta.

    • Quantify co-localization with organelle markers over time to determine the kinetics of trafficking through the endo-lysosomal pathway.

    • Measure changes in fluorescence intensity within different compartments.

Data Presentation:

Time after ADC Addition (Minutes)ADC Co-localization with Early Endosomes (GFP-Rab5)ADC Co-localization with Lysosomes (LAMP1-RFP)
5HighLow
30DecreasingIncreasing
60LowHigh
120Very LowPeak

Advanced Trafficking & Processing Assays

Method 3.1: Receptor Recycling Assay

Application Note: Not all internalized ADC-receptor complexes are trafficked to the lysosome for degradation. Some may be sorted into recycling endosomes and returned to the plasma membrane. This recycling can reduce the amount of ADC delivered to the lysosome, potentially impacting efficacy. This assay uses a reversible biotinylation reagent to specifically label and track the cohort of ADC-189 that is internalized and then recycled back to the cell surface.

Experimental Protocol:

  • Cell Surface Biotinylation: Cool cells to 4°C to inhibit endocytosis. Label surface proteins with a cleavable biotin (B1667282) reagent (e.g., Sulfo-NHS-SS-Biotin) on ice for 30 minutes. Quench the reaction.

  • Internalization Step: Add ADC-189 and warm cells to 37°C for a defined period (e.g., 15-30 minutes) to allow for internalization of the biotin-labeled receptor-ADC complex.

  • Strip Surface Biotin: Return cells to 4°C. Treat with a membrane-impermeable reducing agent (e.g., glutathione) to cleave the biotin from any proteins remaining on the cell surface. At this point, the only biotinylated proteins are those that were internalized. This is the t=0 time point for the chase.

  • Recycling Chase: Wash away the reducing agent and re-incubate the cells in warm medium at 37°C for various chase periods (e.g., 5, 15, 30, 60 minutes). During this time, some of the internalized, biotinylated receptors will be recycled back to the plasma membrane.

  • Strip Recycled Biotin: At the end of each chase period, return cells to 4°C and repeat the stripping step with the reducing agent. This will cleave the biotin from the recycled receptors that have reappeared on the surface.

  • Lysis and Analysis: Lyse the cells and perform a streptavidin pulldown to isolate the remaining biotinylated protein (the fraction that was internalized but not recycled).

  • Quantification: Analyze the pulled-down fraction by Western blot, probing for the target antigen or the antibody component of the ADC. The decrease in the biotinylated signal over the chase period represents the fraction of the internalized pool that has been recycled.

Data Presentation:

Chase Time (Minutes)Percent of Internalized ADC-189 Remaining (Not Recycled)
0100%
585%
1560%
3045%
6030%

References

Application Notes and Protocols for the Analytical Characterization of ADC-189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the cell-killing potency of cytotoxic small molecules.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity.[1] The complex, multi-component nature of ADCs—comprising an antibody, a potent payload, and a chemical linker—presents significant analytical challenges.[1][3]

Comprehensive characterization is essential to ensure the safety, efficacy, and consistency of an ADC product. This document outlines the key analytical techniques and detailed protocols for the characterization of ADC-189, a representative ADC. The focus is on the critical quality attributes (CQAs) that must be monitored throughout the development and manufacturing process.

Critical Quality Attributes (CQAs) for ADC-189

The primary CQAs for an ADC like ADC-189 include the drug-to-antibody ratio (DAR), drug load distribution, aggregation levels, charge variants, and biological potency. Each of these attributes can significantly impact the ADC's stability, pharmacokinetics, efficacy, and safety profile.

I. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR, or the average number of drug molecules conjugated to each antibody, is a paramount CQA as it directly influences the ADC's potency and therapeutic index. An inconsistent DAR can lead to variability in both efficacy and toxicity. Key techniques for DAR analysis include Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Reversed-Phase Liquid Chromatography (RP-LC).

A. Hydrophobic Interaction Chromatography (HIC)

HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for ADCs, particularly for cysteine-linked conjugates. It separates ADC species based on hydrophobicity under non-denaturing conditions, preserving the native structure. As the cytotoxic payload is typically hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of drugs.

Experimental Protocol: DAR Analysis by HIC

  • Materials and Reagents:

    • HPLC System: Biocompatible UHPLC or HPLC system with a UV detector.

    • HIC Column: TSKgel Butyl-NPR or equivalent.

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

    • ADC-189 Sample.

  • Sample Preparation:

    • Dilute the ADC-189 sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.

    • If necessary, filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Set the column temperature to 25°C.

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject 5-10 µL of the prepared ADC-189 sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram, which correspond to each DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each species × DAR value of that species) / Σ (Total Peak Area)

B. Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination. It is often used as an orthogonal method to confirm HIC results. Native MS is particularly useful for cysteine-conjugated ADCs as it maintains the non-covalent interactions between antibody chains.

Experimental Protocol: Intact Mass Analysis by LC-MS

  • Materials and Reagents:

    • LC-MS System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • ADC-189 Sample.

  • Sample Preparation (Optional Deglycosylation):

    • To simplify the mass spectrum, ADC-189 can be deglycosylated using PNGase F.

    • Incubate the ADC at 1 mg/mL with PNGase F according to the manufacturer's protocol.

  • LC-MS Method:

    • Set the column temperature to 80°C.

    • Equilibrate the column with starting conditions (e.g., 95% A, 5% B).

    • Inject 1-5 µg of the ADC-189 sample.

    • Apply a gradient to increase the percentage of Mobile Phase B to elute the ADC.

    • Acquire mass spectra in the appropriate m/z range for the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species.

    • Identify peaks corresponding to different drug loads.

    • Calculate the average DAR based on the relative abundance of each species.

II. Aggregate and Fragment Analysis

Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and potentially lead to immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is used to monitor the levels of monomers, dimers, and higher-order aggregates in the ADC-189 sample.

Experimental Protocol: Aggregate Analysis by SEC

  • Materials and Reagents:

    • HPLC System: Biocompatible UHPLC or HPLC system with UV detector.

    • SEC Column: Agilent AdvanceBio SEC 300Å or equivalent.

    • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 6.8. For some ADCs, adding a low percentage of an organic solvent like isopropanol (B130326) may be needed to reduce secondary hydrophobic interactions.

    • ADC-189 Sample.

  • Sample Preparation:

    • Dilute the ADC-189 sample to a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Set the column temperature (e.g., 25°C).

    • Run the analysis under isocratic elution with the chosen mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

III. Charge Variant Analysis

Charge heterogeneity in ADCs can arise from modifications on the antibody (e.g., deamidation, isomerization) or from the conjugation process itself. Ion-Exchange Chromatography (IEX) is the primary technique used to monitor these charge variants.

Ion-Exchange Chromatography (IEX)

Cation-exchange chromatography (CEX) is commonly used to separate ADC species based on differences in their surface charge.

Experimental Protocol: Charge Variant Analysis by CEX

  • Materials and Reagents:

    • HPLC System: Biocompatible UHPLC or HPLC system with UV detector.

    • CEX Column: BioResolve SCX mAb column or equivalent.

    • Mobile Phase A: 20 mM MES, pH 6.6.

    • Mobile Phase B: 20 mM MES, pH 6.6 with 1 M NaCl.

    • ADC-189 Sample.

  • Sample Preparation:

    • Dilute or buffer-exchange the ADC-189 sample into Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Method:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Apply a salt gradient by increasing the percentage of Mobile Phase B to elute the bound proteins. A typical gradient might run from 3% to 11% B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to acidic variants (eluting earlier), the main peak, and basic variants (eluting later).

    • Report the percentage of each variant relative to the total integrated peak area.

IV. Biological Potency Assays

Potency assays are essential to confirm the biological activity of the ADC and ensure batch-to-batch consistency. These are typically cell-based assays that measure the ADC's ability to kill target cancer cells.

Cell-Based Cytotoxicity Assay

This assay measures the dose-dependent cell-killing ability of ADC-189 on an antigen-expressing cancer cell line.

Experimental Protocol: Cytotoxicity Assay

  • Materials and Reagents:

    • Target Cancer Cell Line: A cell line expressing the target antigen for ADC-189.

    • Cell Culture Medium and supplements.

    • 96-well cell culture plates.

    • ADC-189 Reference Standard and test samples.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Assay Procedure:

    • Seed the target cells in 96-well plates at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of the ADC-189 reference standard and test samples in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

    • Incubate the plates for a set period (e.g., 72-120 hours) at 37°C, 5% CO2.

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration of ADC that causes 50% inhibition of cell viability).

    • Calculate the relative potency of the test sample compared to the reference standard.

Data Presentation Summary

The quantitative data from the characterization of ADC-189 should be summarized for clear comparison.

Analytical Method Parameter Measured Typical Result for ADC-189
HIC / LC-MS Average Drug-to-Antibody Ratio (DAR)3.8 - 4.2
HIC Drug Load DistributionDAR0: <5%, DAR2: 15-25%, DAR4: 60-70%, DAR6: <10%
SEC-HPLC Purity (Monomer Content)≥ 95%
Aggregates (HMW)≤ 5%
Fragments (LMW)≤ 1%
IEX-HPLC Main Peak70-85%
Acidic Variants10-20%
Basic Variants5-15%
Cell-Based Assay Relative Potency80 - 120% (of Reference Standard)

Visualizations

ADC_Structure

ADC_Characterization_Workflow

HIC_Principle cluster_species ADC Species DAR0 DAR0 DAR2 DAR2 DAR4 DAR4 elution elution elution->DAR0 Elutes First elution->DAR2 elution->DAR4 Elutes Last

References

Application Notes and Protocols for Developing Assays for ADC-189 Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the controlled release of its payload at the target site. This document provides detailed application notes and protocols for developing and implementing a suite of assays to characterize the payload release from a hypothetical ADC, termed ADC-189.

The successful development of an ADC requires a thorough understanding of its stability in circulation and the mechanisms of payload release within target cells.[1] Premature payload release in the bloodstream can lead to systemic toxicity, while inefficient release at the tumor site can compromise therapeutic efficacy.[1][] Therefore, robust and reliable analytical methods are essential to quantify payload release and understand the underlying mechanisms.[3][4]

This guide outlines key in vitro assays to assess the stability of ADC-189 and quantify the release of its payload in various biological matrices. The protocols described herein are designed to be adaptable to different ADC constructs and payload types.

Key Assay Strategies for ADC Payload Release

A multi-faceted approach is necessary to fully characterize the payload release profile of an ADC. The primary methods covered in this document include:

  • In Vitro Plasma Stability Assays: To evaluate the stability of the ADC and the potential for premature payload release in systemic circulation.

  • Lysosomal Stability and Enzymatic Cleavage Assays: For ADCs with cleavable linkers, these assays confirm efficient payload release within the lysosomal compartment of target cells.

  • Cell-Based Payload Release and Cytotoxicity Assays: To measure the effective release of the payload in a cellular context and its resulting biological activity.

  • Mass Spectrometry-Based Quantification: A powerful and versatile tool for the detailed characterization and quantification of intact ADCs, released payloads, and metabolites.

  • Fluorescence-Based Real-Time Imaging: Advanced methods to visualize and quantify payload release at a subcellular level.

Data Presentation: Summary of Quantitative Data

Clear and structured presentation of quantitative data is crucial for the comparison of different ADC candidates and for making informed decisions during drug development. The following tables provide templates for summarizing key experimental data.

Table 1: In Vitro Plasma Stability of ADC-189

Time Point (hours)Intact ADC-189 (%)Released Payload (ng/mL)% Payload Release
010000
2498.515.21.5
4896.832.53.2
7294.258.15.8
9691.585.38.5
12088.7113.411.3
14485.1149.614.9

Table 2: Enzymatic Payload Release from ADC-189

EnzymeIncubation Time (hours)Released Payload (%)
Cathepsin B125.3
468.7
2495.1
Papain130.1
475.4
2498.2
Control (No Enzyme)24< 1.0

Table 3: In Vitro Cytotoxicity of ADC-189

Cell LineTarget Antigen ExpressionIC50 (nM)
Target Cell Line AHigh0.5
Target Cell Line BMedium5.2
Control Cell Line CNegative> 1000

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol evaluates the stability of ADC-189 in human plasma, simulating its behavior in systemic circulation.

Materials:

  • ADC-189

  • Human plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN)

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Spike ADC-189 into pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours), collect aliquots of the plasma samples.

  • To precipitate plasma proteins, add 3 volumes of ice-cold acetonitrile to each aliquot.

  • Vortex the samples and incubate at -20°C for 30 minutes.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the released payload.

  • Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

Protocol 2: Enzymatic Cleavage Assay

This assay is designed for ADCs with enzyme-cleavable linkers to confirm payload release under conditions mimicking the lysosomal environment.

Materials:

  • ADC-189

  • Cathepsin B or other relevant lysosomal proteases

  • Enzyme activation buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, with a reducing agent like DTT)

  • Reaction quench solution (e.g., protease inhibitor cocktail or strong acid)

  • Incubator at 37°C

  • RP-HPLC or LC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing ADC-189 and the selected enzyme (e.g., Cathepsin B) in the appropriate activation buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points, stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.

  • Determine the rate and extent of payload release over time.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol measures the potency of ADC-189 by assessing its ability to kill target cancer cells.

Materials:

  • Target antigen-positive cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • ADC-189, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC-189, unconjugated antibody, and free payload.

  • Treat the cells with the serially diluted compounds for a specified duration (e.g., 72-96 hours).

  • Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Plot cell viability against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) for each compound on each cell line.

Visualizations

The following diagrams illustrate key concepts and workflows related to ADC payload release.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC_circulating ADC-189 in Circulation Binding Binding ADC_circulating->Binding 1. Targeting Receptor Target Antigen Receptor->Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Maturation Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage/ Degradation Cytotoxicity Cytotoxic Effect Payload_Release->Cytotoxicity 6. Action

Caption: ADC Internalization and Payload Release Pathway.

Experimental_Workflow Start ADC-189 Sample Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Enzymatic_Cleavage Enzymatic Cleavage Assay Start->Enzymatic_Cleavage Cell_Based_Assay In Vitro Cytotoxicity Assay Start->Cell_Based_Assay LCMS_Analysis LC-MS/MS Analysis Plasma_Stability->LCMS_Analysis Enzymatic_Cleavage->LCMS_Analysis Data_Analysis Data Analysis and Interpretation Cell_Based_Assay->Data_Analysis LCMS_Analysis->Data_Analysis End Characterization Report Data_Analysis->End

Caption: General Experimental Workflow for ADC Payload Release Assays.

References

Application Notes and Protocols for a Hypothetical Oncology Drug: ADC-X

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "ADC-189 in oncology" revealed conflicting information. The designation ADC-189 is consistently and publicly associated with an anti-influenza therapeutic, a novel cap-dependent endonuclease inhibitor, developed by AnDiCon Bio and partnered with Simcere Pharmaceutical.[1][2] This drug has undergone extensive preclinical and clinical trials for influenza.[3][4][5]

Conversely, credible, specific, and verifiable public information for an antibody-drug conjugate (ADC) named ADC-189 for the treatment of cancer is not available. While one source generically mentions an ADC-189 for oncology, it lacks specific details about its molecular composition, target, or developing institution, and is not corroborated by any other public data such as clinical trial registries or scientific publications.

Therefore, to fulfill the user's request for a detailed clinical trial design for an ADC in oncology, the following application notes and protocols have been generated for a hypothetical antibody-drug conjugate, hereafter referred to as ADC-X . This document is intended to serve as a detailed template and guide for researchers, scientists, and drug development professionals in the oncology field.

Application Note: Phase I/II Clinical Trial Design for ADC-X in Refractory Solid Tumors

Introduction:

ADC-X is a novel antibody-drug conjugate designed for the targeted therapy of solid tumors overexpressing Tumor-Associated Antigen 1 (TAA1). It consists of a humanized monoclonal antibody targeting TAA1, linked to a potent topoisomerase I inhibitor payload via a cleavable linker. This design allows for the specific delivery of the cytotoxic agent to tumor cells, minimizing systemic toxicity. Preclinical studies in xenograft models have demonstrated significant tumor growth inhibition and a favorable safety profile. This document outlines the design for a first-in-human Phase I/II clinical trial to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of ADC-X.

Target Audience:

This document is intended for researchers, clinical scientists, and drug development professionals involved in the clinical evaluation of antibody-drug conjugates in oncology.

Mechanism of Action of ADC-X:

The proposed mechanism of action for ADC-X involves a multi-step process. The monoclonal antibody component of ADC-X binds with high affinity to TAA1 on the surface of cancer cells. Following binding, the ADC-X-TAA1 complex is internalized through receptor-mediated endocytosis. Once inside the cell, the cleavable linker is processed within the lysosomal compartment, releasing the topoisomerase I inhibitor payload. The active payload then intercalates into the DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC-X ADC-X TAA1_Receptor TAA1 Receptor ADC-X->TAA1_Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome TAA1_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Payload (Topoisomerase I Inhibitor) Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for the hypothetical ADC-X.

Clinical Trial Protocol: ADC-X-001

A Phase I/II, Open-Label, Dose-Escalation and Dose-Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Anti-tumor Activity of ADC-X in Patients with TAA1-Positive Advanced Solid Tumors.

1. Study Objectives:

  • Primary Objectives (Phase I):

    • To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) of ADC-X.

    • To evaluate the safety and tolerability of ADC-X.

  • Secondary Objectives (Phase I):

    • To characterize the pharmacokinetic (PK) profile of ADC-X.

    • To assess the preliminary anti-tumor activity of ADC-X.

  • Primary Objective (Phase II):

    • To evaluate the objective response rate (ORR) of ADC-X at the RP2D.

  • Secondary Objectives (Phase II):

    • To further assess the safety and tolerability of ADC-X.

    • To evaluate the duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

2. Study Design:

This is a Phase I/II, multicenter, open-label study.

  • Phase I (Dose Escalation): A standard 3+3 dose-escalation design will be used. Patients will be enrolled in sequential cohorts at increasing dose levels of ADC-X.

  • Phase II (Dose Expansion): Upon determination of the RP2D, several expansion cohorts of patients with specific TAA1-positive tumor types will be enrolled to further evaluate the safety and efficacy of ADC-X.

Study_Workflow cluster_screening Screening Phase cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Dose Expansion Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Tumor_Biopsy Tumor Biopsy for TAA1 Expression Patient_Screening->Tumor_Biopsy Informed_Consent Informed Consent Tumor_Biopsy->Informed_Consent Cohort_1 Cohort 1 (Dose Level 1) Informed_Consent->Cohort_1 Enrollment Cohort_2 Cohort 2 (Dose Level 2) Cohort_N Cohort N (Dose Level N) MTD_RP2D Determine MTD/RP2D Cohort_N->MTD_RP2D Expansion_Cohort_A Expansion Cohort A (e.g., NSCLC) MTD_RP2D->Expansion_Cohort_A Expansion_Cohort_B Expansion Cohort B (e.g., Ovarian Cancer) MTD_RP2D->Expansion_Cohort_B Expansion_Cohort_C Expansion Cohort C (e.g., Gastric Cancer) MTD_RP2D->Expansion_Cohort_C Efficacy_Safety_Analysis Efficacy and Safety Analysis Expansion_Cohort_A->Efficacy_Safety_Analysis Expansion_Cohort_B->Efficacy_Safety_Analysis Expansion_Cohort_C->Efficacy_Safety_Analysis

Caption: Workflow for the ADC-X-001 Phase I/II clinical trial.

3. Patient Population:

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapy is no longer effective.

    • Documented TAA1-positive tumor expression by immunohistochemistry (IHC).

    • ECOG performance status of 0 or 1.

    • Adequate organ function.

  • Exclusion Criteria:

    • Prior treatment with a TAA1-targeting agent.

    • Active brain metastases.

    • Significant cardiovascular disease.

    • Concurrent malignancies.

4. Treatment Plan:

ADC-X will be administered as an intravenous (IV) infusion every 3 weeks (Q3W). The starting dose for the first cohort will be determined based on preclinical toxicology studies.

Table 1: Proposed Dose Escalation Cohorts (Phase I)

CohortDose Level (mg/kg)Number of Patients
10.53-6
21.03-6
32.03-6
44.03-6
56.03-6

5. Key Assessments:

  • Safety: Adverse events (AEs) will be monitored continuously and graded according to NCI CTCAE v5.0.

  • Efficacy: Tumor response will be assessed every 6 weeks using RECIST v1.1.

  • Pharmacokinetics: Blood samples will be collected at pre-specified time points to determine the PK profile of ADC-X.

  • Biomarkers: Archival or fresh tumor biopsies will be collected to assess TAA1 expression levels and explore potential predictive biomarkers.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for TAA1 Expression

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) will be mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides will be deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker for 20 minutes.

  • Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide for 10 minutes. Non-specific binding will be blocked with 5% normal goat serum for 30 minutes.

  • Primary Antibody Incubation: Slides will be incubated with a validated anti-TAA1 primary antibody at a pre-determined optimal dilution for 60 minutes at room temperature.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody will be applied for 30 minutes, followed by incubation with a diaminobenzidine (DAB) substrate-chromogen system.

  • Counterstaining and Mounting: Slides will be counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: TAA1 expression will be scored based on the intensity and percentage of positive tumor cells. A tumor will be considered TAA1-positive if ≥10% of tumor cells show ≥1+ staining intensity.

Protocol 2: Pharmacokinetic (PK) Sample Collection and Processing

  • Sample Collection: Whole blood (approximately 3 mL) will be collected in K2-EDTA tubes at the following time points:

    • Pre-dose (within 30 minutes before infusion start).

    • During infusion (30 minutes after start).

    • End of infusion.

    • Post-infusion: 30 minutes, 1, 2, 4, 8, 24, 48, 72, 168, and 336 hours.

  • Plasma Preparation: Blood samples will be centrifuged at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquoting and Storage: Plasma will be aliquoted into cryovials and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of total antibody, conjugated ADC, and unconjugated payload will be determined using validated ligand-binding assays (e.g., ELISA) and/or liquid chromatography-mass spectrometry (LC-MS).

Table 2: Summary of Key Efficacy Endpoints

EndpointDefinitionAssessment Method
Objective Response Rate (ORR) The proportion of patients with a complete response (CR) or partial response (PR).RECIST v1.1
Duration of Response (DoR) The time from the first documented response to disease progression or death.RECIST v1.1
Progression-Free Survival (PFS) The time from the first dose of ADC-X to disease progression or death.RECIST v1.1
Overall Survival (OS) The time from the first dose of ADC-X to death from any cause.Survival Follow-up

References

Application Note: Biomarkers for Patient Selection in ADC-189 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ADC-189 is a novel, investigational antibody-drug conjugate (ADC) designed for the treatment of solid tumors that overexpress Trophoblast Cell-Surface Antigen 2 (TROP-2). TROP-2, a transmembrane glycoprotein (B1211001) encoded by the TACSTD2 gene, is highly expressed in a wide variety of epithelial cancers with limited expression in normal tissues, making it an attractive therapeutic target.[1][2][3][4] High TROP-2 expression is often associated with increased tumor progression and poor prognosis.[5]

ADC-189 consists of a humanized anti-TROP-2 monoclonal antibody, a cleavable linker, and a potent topoisomerase I inhibitor payload. The antibody component binds to TROP-2 on the cancer cell surface, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, which induces DNA damage and apoptosis. This targeted delivery mechanism aims to maximize efficacy at the tumor site while minimizing systemic toxicity.

Effective patient selection is critical to maximizing the therapeutic benefit of ADC-189. This document outlines the key biomarkers and associated protocols for identifying patients most likely to respond to ADC-189 therapy. The primary biomarker is the expression level of the TROP-2 protein on tumor cells, as assessed by immunohistochemistry (IHC).

Patient Selection Biomarkers

The selection of patients for ADC-189 therapy is primarily based on the assessment of TROP-2 protein expression in tumor tissue.

  • Primary Biomarker: TROP-2 Protein Expression

    • Methodology: Immunohistochemistry (IHC)

    • Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

    • Scoring: A semi-quantitative H-Score is used to evaluate both the percentage of positive tumor cells and the intensity of membrane staining.

  • Exploratory Biomarkers:

    • TACSTD2 Gene Expression: mRNA levels of the gene encoding TROP-2 can be assessed using techniques like quantitative real-time PCR (qRT-PCR) or whole transcriptome sequencing (RNA-Seq) to explore correlations with protein expression and clinical response.

    • Other Potential Markers: While TROP-2 expression is the primary determinant, research is ongoing to identify other factors that may predict response, such as the expression of topoisomerase I or proteins involved in DNA damage repair pathways.

Data Presentation: TROP-2 Expression and Clinical Response

Clinical data suggests a correlation between the level of TROP-2 expression and the likelihood of response to TROP-2 targeting ADCs. The following tables provide a standardized scoring methodology and hypothetical clinical outcomes based on TROP-2 expression levels.

Table 1: TROP-2 Immunohistochemistry (IHC) Scoring Criteria (H-Score)

The H-Score provides a continuous scale of expression from 0 to 300, giving weight to higher staining intensities. It is calculated using the following formula:

H-Score = [1 × (% of cells with weak intensity, 1+)] + [2 × (% of cells with moderate intensity, 2+)] + [3 × (% of cells with strong intensity, 3+)]

Staining IntensityScoreDescription
No Staining0No discernible membrane staining in tumor cells.
Weak1+Faint, partial membrane staining in tumor cells.
Moderate2+Circumferential, moderate membrane staining in tumor cells.
Strong3+Intense and complete circumferential membrane staining.

Table 2: Hypothetical Clinical Response to ADC-189 by TROP-2 H-Score

This table illustrates the expected correlation between TROP-2 expression levels in the tumor and the Objective Response Rate (ORR) observed in a hypothetical clinical trial for ADC-189.

TROP-2 Expression LevelH-Score CutoffPatient Cohort (n)Objective Response Rate (ORR)
High> 20015045%
Medium101 - 20012530%
Low1 - 10011015%
Negative050< 5%

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: TROP-2 Protein Expression by Immunohistochemistry (IHC)

This protocol describes the procedure for detecting TROP-2 protein in FFPE tumor tissue specimens.

A. Materials and Reagents:

  • FFPE tumor tissue block or slides (4-micron sections on positively charged slides).

  • Primary Antibody: Rabbit Anti-Human TROP-2/TACSTD2 Monoclonal Antibody.

  • Detection System: HRP-based polymer detection kit.

  • Antigen Retrieval Solution: Citrate Buffer (pH 6.0) or EDTA Buffer (pH 9.0).

  • Chromogen: Diaminobenzidine (DAB).

  • Counterstain: Hematoxylin (B73222).

  • Automated Staining Platform (e.g., BenchMark ULTRA) or manual setup.

B. Staining Procedure:

  • Specimen Preparation: Cut 4-micron thick sections from the FFPE tumor block and mount on positively charged slides. Bake slides at 60°C for at least 30 minutes.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., CC1 buffer) for 30-60 minutes at 95-100°C. Allow slides to cool.

  • Peroxidase Block: Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.

  • Primary Antibody Incubation: Incubate slides with the primary anti-TROP-2 antibody at the predetermined optimal dilution for 30-60 minutes at room temperature or 37°C.

  • Detection: Apply the HRP-polymer conjugate and incubate according to the manufacturer's instructions.

  • Chromogen Application: Apply DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown precipitate is observed.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

C. Interpretation and Scoring:

  • Assessment: A qualified pathologist should evaluate the slides. TROP-2 staining is characterized by a membranous pattern.

  • Scoring:

    • Estimate the percentage of tumor cells staining at each intensity level (0, 1+, 2+, 3+).

    • Calculate the H-Score using the formula provided in Table 1.

    • A minimum of 100 tumor cells should be evaluated.

  • Patient Eligibility: Based on clinical trial criteria, a prespecified H-Score cutoff (e.g., H-Score > 100) will be used to determine patient eligibility for ADC-189 therapy.

Visualizations

Diagram 1: ADC-189 Mechanism of Action

ADC_Mechanism receptor TROP-2 Receptor endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome Fusion payload Payload lysosome->payload Linker Cleavage nucleus Nucleus dna_damage DNA Damage & Apoptosis nucleus->dna_damage Topoisomerase I Inhibition payload->nucleus Translocation adc ADC-189 Anti-TROP-2 Ab Linker Payload adc:f0->receptor

Caption: Workflow of ADC-189 from cell binding to induced apoptosis.

Diagram 2: Patient Selection Workflow for ADC-189 Therapy

Patient_Selection start Patient with Advanced Solid Tumor biopsy Obtain Tumor Biopsy (FFPE Specimen) start->biopsy ihc Perform TROP-2 IHC Staining biopsy->ihc path_review Pathologist Review & H-Score Calculation ihc->path_review decision H-Score > Cutoff? path_review->decision eligible Eligible for ADC-189 Therapy decision->eligible Yes ineligible Not Eligible for ADC-189 Therapy decision->ineligible No

Caption: Decision-making process for ADC-189 patient enrollment.

Diagram 3: Simplified TROP-2 Signaling Pathway

TROP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trop2 TROP-2 ras Ras trop2->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclins Cyclins (e.g., Cyclin D1) erk->cyclins Upregulates proliferation Cell Proliferation & Survival cyclins->proliferation

References

Troubleshooting & Optimization

ADC-189 Technical Support Center: Overcoming Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADC-189. The focus is on identifying, understanding, and mitigating off-target toxicities observed during preclinical development.

ADC-189 Profile:

  • Target Antigen: Tumor-Associated Glycoprotein 72 (TAG-72)

  • Antibody: Humanized IgG1 mAb

  • Payload: Toxin-189 (potent microtubule inhibitor)

  • Linker: Enzyme-cleavable linker

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common off-target toxicities associated with ADCs, and why do they occur?

Even with the targeted nature of ADCs, off-target toxicities are a significant challenge in their development.[1][2] These toxicities are often related to the payload component and can occur through several mechanisms[3][4]:

  • Premature Payload Release: The linker connecting the antibody and the cytotoxic payload may be unstable in systemic circulation.[] This premature cleavage releases the potent toxin into the bloodstream, where it can damage healthy, non-target cells, leading to side effects typical of traditional chemotherapy.

  • Non-specific ADC Uptake: Healthy cells, particularly in the liver and hematopoietic system, can take up the intact ADC non-specifically. This can happen through mechanisms like Fc-receptor-mediated endocytosis or mannose receptor uptake, especially by liver sinusoidal endothelial cells.

  • On-Target, Off-Tumor Toxicity: Some healthy tissues may express the target antigen (e.g., TAG-72) at low levels. The ADC can bind to these tissues and cause damage.

  • Bystander Effect: Once the payload is released in the tumor microenvironment, membrane-permeable payloads can diffuse out of the target cell and kill adjacent, healthy cells that do not express the antigen.

Common dose-limiting toxicities observed with ADCs include hematological effects like neutropenia (low neutrophils) and thrombocytopenia (low platelets), as well as hepatotoxicity (liver damage). The specific toxicity profile is often characteristic of the payload class; for instance, microtubule inhibitors are frequently associated with neutropenia and peripheral neuropathy.

FAQ 2: We are observing significant neutropenia in our animal models treated with ADC-189. What are the likely causes?

Neutropenia is a common toxicity for ADCs that use microtubule inhibitor payloads like Toxin-189. The primary cause is damage to the highly proliferative neutrophil precursor cells in the bone marrow. This can result from:

  • Premature release of Toxin-189 in circulation due to linker instability.

  • Non-specific uptake of intact ADC-189 by bone marrow cells.

Proactive management strategies, such as the administration of granulocyte colony-stimulating factors (G-CSF), can help mitigate neutropenia.

FAQ 3: Our studies show elevated liver enzymes (ALT/AST) post-ADC-189 administration. What is the potential mechanism for this hepatotoxicity?

Hepatotoxicity is a frequently reported off-target toxicity for ADCs. The liver's role in clearing antibodies and other large molecules from circulation makes it susceptible. Potential mechanisms include:

  • Non-specific uptake by liver cells: Liver sinusoidal endothelial cells (LSECs) and Kupffer cells can internalize ADCs through scavenger receptors like the mannose receptor, which recognizes glycans on the antibody's Fc region.

  • Metabolism of released payload: If the Toxin-189 payload is released prematurely, it will circulate to the liver for metabolism, where it can exert its cytotoxic effects on hepatocytes.

  • On-target binding: If TAG-72 is expressed at low levels on any liver cell population, this could also contribute to toxicity.

Troubleshooting Guides

Guide 1: Investigating the Root Cause of Off-Target Toxicity

If you are observing toxicities like neutropenia or hepatotoxicity, a systematic approach is needed to determine the cause. The workflow below outlines the key questions and experiments.

G A Observe Off-Target Toxicity (e.g., Neutropenia, Hepatotoxicity) B Hypothesis 1: Linker is Unstable in Plasma A->B C Hypothesis 2: Non-Specific Uptake of Intact ADC A->C D Experiment: Plasma Stability Assay B->D E Experiment: In Vitro Cytotoxicity Assay on Non-Target Cells C->E F Result: Significant Payload Release D->F if G Result: Minimal Payload Release D->G if H Result: High Cytotoxicity E->H if I Result: Low Cytotoxicity E->I if J Conclusion & Action: Linker Instability is a Key Contributor. Redesign Linker Chemistry. F->J L Linker is Stable. Proceed to investigate non-specific uptake. G->L K Conclusion & Action: Non-Specific Uptake is a Key Contributor. Engineer mAb (e.g., Fc region) or Explore Dosing Strategies. H->K I->B Re-evaluate Linker as potential secondary cause L->C

Caption: Troubleshooting workflow for ADC-189 off-target toxicity.

Guide 2: Assessing Linker Stability

An unstable linker can lead to premature release of the payload, increasing systemic toxicity.

  • Question: How can I determine if the linker of ADC-189 is stable in circulation?

  • Answer: Perform a plasma stability assay. This involves incubating ADC-189 in plasma (e.g., mouse, rat, or human) at 37°C over a time course (e.g., 0, 24, 72, 168 hours). At each time point, quantify the amount of intact ADC and released payload using techniques like ELISA, HPLC, or LC-MS.

Hypothetical Data from a Plasma Stability Assay:

The table below compares the stability of the initial ADC-189 formulation with a hypothetical, next-generation version (ADC-189-NG) featuring an improved linker.

Time Point (Hours)ADC-189 (% Intact ADC)ADC-189-NG (% Intact ADC)
0100%100%
2485%98%
7260%92%
16835%85%

Data are hypothetical for illustrative purposes.

This data suggests the original linker is unstable, while the next-generation linker shows significantly improved stability.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To quantify the stability of the ADC and the rate of payload release in plasma over time.

Methodology:

  • Preparation: Thaw mouse or human plasma and centrifuge to remove cryoprecipitates. Prepare ADC-189 at a final concentration of 1 mg/mL.

  • Incubation: Add ADC-189 to the plasma and incubate in a water bath at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop any degradation.

  • Analysis (Affinity-Capture LC-MS):

    • Use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC and any antibody-linker fragments from the plasma samples.

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the captured ADC.

    • Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

  • Data Interpretation: Plot the average DAR against time. A steep decline indicates poor linker stability.

Protocol 2: Off-Target Cytotoxicity Assay

Objective: To assess whether intact ADC-189 causes toxicity to healthy, antigen-negative cells.

Methodology:

  • Cell Culture: Culture a relevant non-target cell line that is negative for TAG-72 expression (e.g., primary human hepatocytes or a non-target cancer cell line like MCF-7).

  • Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of:

    • ADC-189

    • Free Toxin-189 payload (positive control)

    • A non-targeting ADC with the same linker-payload (control)

    • Untreated cells (negative control)

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each condition. A low IC50 for ADC-189 on these antigen-negative cells suggests significant off-target toxicity due to non-specific uptake.

Strategies for Mitigation

Based on your experimental findings, several strategies can be employed to reduce the off-target toxicity of ADC-189.

G cluster_0 Mitigation Strategies A Identified Cause: Linker Instability S1 Linker Chemistry Modification (e.g., change cleavage site, add steric hindrance) A->S1 S2 Site-Specific Conjugation (Ensures uniform DAR and stability) A->S2 B Identified Cause: Non-Specific Uptake S3 Antibody Engineering (Modify Fc region to reduce FcR binding) B->S3 S4 Payload Modification (Reduce hydrophobicity to limit passive uptake) B->S4 S5 Dosing & Formulation (Optimize schedule, explore encapsulations) B->S5

Caption: Mitigation strategies for ADC-189 off-target toxicity.
  • Improve Linker Stability: If plasma instability is confirmed, redesigning the linker is a primary strategy. This could involve changing the cleavable motif to one less susceptible to plasma proteases or introducing chemical modifications that sterically hinder premature cleavage.

  • Optimize Conjugation: Older conjugation methods can result in a heterogeneous mix of ADCs with varying DARs and stability. Using site-specific conjugation technologies can produce a more homogeneous and stable product.

  • Engineer the Antibody: To reduce non-specific uptake via Fc receptors, mutations can be introduced into the Fc region of the antibody to ablate binding to these receptors.

  • Modify the Payload: Highly hydrophobic payloads can sometimes passively diffuse across cell membranes. If Toxin-189 is highly hydrophobic, exploring more hydrophilic derivatives could reduce this form of off-target toxicity.

  • Inverse Targeting: An advanced strategy involves co-administering a "clearing agent" that binds to and neutralizes any prematurely released payload in the circulation, reducing its exposure to healthy tissues.

References

Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) of ADC-189

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and improve the drug-to-antibody ratio (DAR) of the antibody-drug conjugate (ADC), ADC-189.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADC-189?

A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1] It is a critical quality attribute (CQA) because it directly influences the therapeutic window of an ADC, affecting its efficacy, toxicity, and pharmacokinetic properties.[1] An optimal DAR ensures a balance between delivering a sufficient payload to target cells for therapeutic effect and minimizing off-target toxicity and rapid clearance from circulation.[1]

Q2: What is a typical target DAR for an ADC like ADC-189?

A2: While the optimal DAR is specific to each ADC, a common target for many ADCs in development is a DAR of 2 to 4. However, some approved and investigational ADCs have higher DARs, around 8. The ideal DAR for ADC-189 should be determined empirically, considering the potency of the cytotoxic payload, the stability of the conjugate, and its in vivo performance.

Q3: How does the conjugation strategy (e.g., cysteine vs. lysine) impact the DAR of ADC-189?

A3: The conjugation strategy significantly impacts the DAR and homogeneity of an ADC.

  • Cysteine-based conjugation , which typically involves the reduction of interchain disulfide bonds, allows for a more controlled conjugation, often resulting in ADCs with an even number of drug molecules (e.g., DAR 2, 4, 6, 8). This method can produce a more homogeneous product.

  • Lysine-based conjugation reacts with surface-exposed lysine (B10760008) residues. Since there are many accessible lysines on an antibody, this method often results in a heterogeneous mixture of ADC species with a broader DAR distribution.

Q4: What are the primary analytical methods for determining the DAR of ADC-189?

A4: The most common methods for DAR determination are:

  • Hydrophobic Interaction Chromatography (HIC): This is a robust method for separating ADC species based on their hydrophobicity. Since the drug payload is often hydrophobic, ADCs with higher DARs are more hydrophobic and elute later. HIC can provide information on the distribution of different DAR species and the average DAR.

  • Mass Spectrometry (MS): LC-MS is a powerful technique that can accurately determine the molecular weight of the intact ADC and its subunits (light and heavy chains). This information allows for the precise calculation of the average DAR and the distribution of drug-loaded species.

  • UV/Vis Spectroscopy: This is a simpler and quicker method that can estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug). However, it does not provide information on the distribution of DAR species.

Troubleshooting Guides

Issue 1: Low Average DAR

Question: We are observing a consistently low average DAR for ADC-189 despite using the calculated stoichiometric amounts of drug-linker. What are the potential causes and how can we troubleshoot this?

Answer: A low DAR can stem from several factors related to the antibody, the drug-linker, or the reaction conditions. The following table outlines potential causes and recommended troubleshooting steps.

Possible CauseTroubleshooting Steps
Inefficient Antibody Reduction (for Cysteine Conjugation) - Optimize Reducing Agent Concentration: Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Perform small-scale experiments with a range of concentrations to find the optimal level. - Increase Incubation Time/Temperature: Extend the reduction incubation time or slightly increase the temperature (e.g., from 4°C to room temperature) to enhance reduction efficiency. Monitor antibody integrity to prevent denaturation. - Verify Buffer pH: Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).
Suboptimal Conjugation Reaction Conditions - Increase Molar Ratio of Drug-Linker: A higher molar excess of the drug-linker to the antibody can drive the reaction towards a higher DAR. Titrate the molar ratio to find the optimal balance. - Optimize Reaction pH: The pH of the conjugation buffer is critical. For maleimide-thiol chemistry, a pH range of 6.5-7.5 is generally recommended to ensure specific reaction with thiols and minimize hydrolysis of the maleimide (B117702) group. - Extend Reaction Time: Monitor the reaction over time to determine if a longer incubation period is necessary for complete conjugation.
Inactive or Degraded Drug-Linker - Use Fresh Reagent: The drug-linker may degrade with improper storage or handling. Use a fresh batch or verify the activity of the current stock. - Proper Dissolution: Ensure the drug-linker is fully dissolved in a suitable organic co-solvent (e.g., DMSO) before adding it to the aqueous reaction buffer to avoid precipitation.
Interfering Buffer Components - Perform Buffer Exchange: Buffers containing primary amines (e.g., Tris) can compete with the intended conjugation reaction if using NHS-ester chemistry. Perform a buffer exchange into a non-interfering buffer like PBS.
Issue 2: ADC Aggregation

Question: We are observing significant aggregation in our final ADC-189 product. What are the common causes and how can we mitigate this?

Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate. High DAR species are particularly prone to aggregation.

Possible CauseMitigation Strategies
High Hydrophobicity of the Payload/High DAR - Reduce Molar Excess of Drug-Linker: Using a lower molar excess during conjugation can result in a lower average DAR and reduced aggregation. - Introduce Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can help to offset the hydrophobicity of the payload and improve solubility.
Unfavorable Buffer Conditions - Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., surfactants, sugars), to find a formulation that minimizes aggregation. - Avoid Isoelectric Point: Ensure the pH of the buffer is not at or near the isoelectric point of the antibody, as this is the point of lowest solubility.
Harsh Conjugation or Purification Conditions - Optimize Reaction Temperature: High temperatures can denature the antibody. Conduct the conjugation at a lower temperature (e.g., 4°C) for a longer duration. - Gentle Purification: Use purification methods that are gentle on the ADC. Size exclusion chromatography (SEC) is often used to remove aggregates. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.
Issue 3: Inconsistent DAR Between Batches

Question: We are struggling with batch-to-batch inconsistency in the DAR of ADC-189. How can we improve reproducibility?

Answer: Inconsistent DAR values often point to a lack of precise control over the reaction parameters.

Possible CauseStrategies for Improvement
Variability in Starting Materials - Thorough Characterization: Ensure consistent quality, purity, and concentration of the antibody and drug-linker for each batch.
Lack of Precise Control Over Reaction Parameters - Implement Strict Process Controls: Carefully monitor and control all reaction parameters, including pH, temperature, reaction time, and mixing speed. - Accurate Reagent Addition: Ensure precise and consistent molar ratios of all reactants.
Inconsistent Purification Process - Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches, as different methods can enrich for different DAR species.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of ADC-189

This protocol describes a general method for conjugating a maleimide-activated drug-linker to an antibody via reduced interchain cysteine residues.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 5-10 mg/mL.

    • If necessary, perform a buffer exchange into a reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2).

  • Antibody Reduction:

    • Add a calculated amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 5-fold molar excess of TCEP is a common starting point for a target DAR of 4.

    • Incubate at room temperature for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the maleimide-activated drug-linker in a minimal amount of an organic solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of linker to antibody is 1.5 to 2-fold over the number of available thiol groups.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a 5 to 10-fold molar excess of a quenching agent, such as N-acetylcysteine, relative to the drug-linker to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess drug-linker, quenching agent, and any aggregates.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for analyzing the DAR of ADC-189.

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatographic System:

    • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

  • Elution Gradient:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).

  • Data Analysis:

    • Identify and integrate the area of each peak corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the weighted average of the peak areas.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Antibody Antibody in Reaction Buffer Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction DrugLinker Drug-Linker in DMSO Conjugation Conjugation DrugLinker->Conjugation Reduction->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Analysis DAR Analysis (HIC, MS) Purification->Analysis FinalADC Purified ADC-189 Purification->FinalADC

Caption: A general workflow for the conjugation and analysis of ADC-189.

Troubleshooting_Tree Start Low DAR Observed CheckReduction Is antibody reduction efficient? Start->CheckReduction CheckReaction Are conjugation conditions optimal? CheckReduction->CheckReaction Yes OptimizeReduction Optimize [Reducing Agent], Time, and Temperature CheckReduction->OptimizeReduction No CheckReagents Are reagents active? CheckReaction->CheckReagents Yes OptimizeReaction Optimize pH, Molar Ratio, and Reaction Time CheckReaction->OptimizeReaction No UseFreshReagents Use fresh drug-linker and verify concentration CheckReagents->UseFreshReagents No Success Improved DAR CheckReagents->Success Yes OptimizeReduction->Start OptimizeReaction->Start UseFreshReagents->Start

Caption: A decision tree for troubleshooting a low Drug-to-Antibody Ratio.

DAR_Impact cluster_low Low DAR (e.g., 2) cluster_high High DAR (e.g., 8) DAR Drug-to-Antibody Ratio (DAR) LowEfficacy Lower Potency DAR->LowEfficacy Decreases HighStability Higher Stability & Solubility DAR->HighStability Favors LowToxicity Lower Off-Target Toxicity DAR->LowToxicity Favors HighEfficacy Higher Potency DAR->HighEfficacy Increases LowStability Potential Aggregation & Lower Solubility DAR->LowStability Risks HighToxicity Higher Off-Target Toxicity & Faster Clearance DAR->HighToxicity Risks

Caption: The impact of DAR on the properties of an Antibody-Drug Conjugate.

References

addressing linker instability in ADC-189 development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of ADC-189. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on ensuring the stability of the linker component.

Frequently Asked Questions (FAQs)

Q1: What is the composition of ADC-189?

ADC-189 is an antibody-drug conjugate (ADC) comprised of three main components: a monoclonal antibody designed to target a specific tumor antigen, a potent cytotoxic payload, and a linker that connects the antibody to the payload.[1][2] The linker is designed to be stable in systemic circulation and release the cytotoxic drug upon internalization into the target cancer cell.[1]

Q2: What are the primary challenges related to linker instability in ADC development?

Linker instability is a critical challenge in ADC development as it can lead to premature release of the cytotoxic payload in the bloodstream.[3][4] This can result in off-target toxicity, reducing the therapeutic window of the ADC, and can also decrease the amount of active drug that reaches the tumor, thereby lowering efficacy. Factors such as the chemical nature of the linker, the conjugation site on the antibody, and the presence of certain enzymes in the plasma can all influence linker stability.

Q3: How does the hydrophobicity of the linker affect ADC-189?

The hydrophobicity of the linker can impact the ADC's properties. Highly hydrophobic linkers may lead to aggregation of the ADC in the bloodstream, which can cause rapid clearance from circulation by the reticuloendothelial system. This reduces the time the ADC has to reach the target tumor cells. Conversely, more hydrophilic linkers can help to avoid this issue and potentially prolong circulation time.

Q4: What is the "bystander effect" and how does the linker influence it?

The bystander effect occurs when the cytotoxic payload released from an ADC kills not only the target cancer cell but also neighboring cancer cells, including those that may not express the target antigen. The design of the linker is crucial for this effect. For the bystander effect to occur, the released payload must be able to cross the cell membrane. The properties of the linker and the released drug-linker metabolite will determine its membrane permeability.

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

Symptoms:

  • Higher than expected levels of free payload detected in plasma samples during in vitro or in vivo studies.

  • Reduced ADC efficacy in preclinical models.

  • Increased off-target toxicity observed in animal studies.

Possible Causes:

  • Enzymatic Cleavage: The linker may be susceptible to cleavage by enzymes present in the plasma, such as carboxylesterases.

  • Chemical Instability: The linker may be chemically unstable at physiological pH or temperature.

  • Suboptimal Conjugation Site: The site of conjugation on the antibody can influence the linker's stability. Some sites may leave the linker more exposed to enzymatic attack.

Troubleshooting Steps:

StepActionRationale
1 Characterize Cleavage Products: Use LC-MS/MS to identify the exact cleavage site and the nature of the released payload species. This helps to understand the mechanism of instability.
2 Inhibit Plasma Enzymes: Conduct in vitro plasma stability assays with and without specific enzyme inhibitors (e.g., for carboxylesterases) to determine if enzymatic degradation is the primary cause.
3 Modify Linker Design: Consider a linker with a different cleavage motif that is less susceptible to plasma enzymes. For example, compare a Valine-Citrulline (VC) linker with a more stable option like an Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker.
4 Evaluate Alternative Conjugation Sites: If using site-specific conjugation, compare the stability of ADCs with the linker conjugated at different sites on the antibody. More hindered sites may offer greater protection from enzymatic cleavage.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC-189 linker in plasma from different species (e.g., mouse, human).

Methodology:

  • Sample Preparation: Incubate ADC-189 at a concentration of 0.05 mg/ml in plasma (e.g., mouse or IgG-depleted human plasma) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

    • Precipitate proteins using an organic solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • Analysis:

    • Quantify the amount of released free payload in the supernatant using LC-MS/MS.

    • Separately, analyze the remaining intact ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like "middle-up" or "bottom-up" mass spectrometry.

Data Presentation:

Table 1: In Vitro Plasma Stability of ADC-189 Variants

Linker TypeSpeciesTime (hours)% Intact ADCAverage DAR
VC-PABC Mouse01003.8
24652.5
48401.5
OHPAS Mouse01003.9
24983.8
48953.7
VC-PABC Human01003.8
24953.6
48903.4

This table presents hypothetical data for illustrative purposes.

Protocol 2: Lysosomal Catabolism Assay

Objective: To evaluate the efficiency of payload release from ADC-189 within the lysosomal compartment.

Methodology:

  • Sample Preparation: Incubate ADC-189 at a concentration of 0.05 mg/ml in a solution containing human liver lysosomal extract. Bolster the reaction with a catabolic buffer to ensure metabolic activity.

  • Time Points: Collect samples at multiple time points over a 24-hour period.

  • Sample Processing: Heat inactivate the samples and remove protein via solvent crash.

  • Analysis: Use LC-MS to monitor the disappearance of the intact linker-payload and the appearance of the free payload over time.

Data Presentation:

Table 2: Payload Release in Human Liver Lysosomes

Linker TypeTime (hours)% Payload Release
VC-PABC 120
675
2498
Non-Cleavable 1<1
62
245

This table presents hypothetical data for illustrative purposes.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC-189 FreePayload Prematurely Released Payload (Toxicity) ADC->FreePayload Linker Instability TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking ReleasedPayload Released Payload (Efficacy) Lysosome->ReleasedPayload 4. Linker Cleavage & Payload Release

Caption: General mechanism of action for ADC-189.

Troubleshooting_Workflow Start High Premature Payload Release Observed CheckEnzymatic Plasma Assay with Enzyme Inhibitors Start->CheckEnzymatic CheckChemical Assess Stability in Buffer (pH 7.4, 37°C) Start->CheckChemical EnzymaticCause Enzymatic Degradation Confirmed CheckEnzymatic->EnzymaticCause Cleavage Inhibited ChemicalCause Chemical Instability Confirmed CheckChemical->ChemicalCause Degradation Observed ModifyLinker Modify Linker Cleavage Site EnzymaticCause->ModifyLinker ChangeSite Change Conjugation Site EnzymaticCause->ChangeSite ChemicalCause->ModifyLinker

References

Navigating the Manufacturing Landscape of ADC-189: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the comprehensive technical support center for ADC-189. It has come to our attention that the designation "ADC-189" is associated with two distinct therapeutic entities: an antibody-drug conjugate (ADC) in the oncology space and a small molecule antiviral agent, Deunoxavir Marboxil, for the treatment of influenza. This guide is structured to address the specific manufacturing challenges and troubleshooting strategies for both molecules, ensuring that researchers, scientists, and drug development professionals can find the relevant information for their work.

Section 1: ADC-189 as an Antibody-Drug Conjugate for Oncology

Antibody-drug conjugates represent a complex class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2][3] The manufacturing process is intricate, involving the production of the antibody, the synthesis of the linker and payload, the conjugation process, and the final purification and formulation. This section provides a troubleshooting guide and frequently asked questions to address common challenges in the manufacturing of ADC-189 as an ADC.

Troubleshooting Guide: ADC Manufacturing
Issue Potential Root Cause(s) Recommended Action(s)
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in conjugation reaction conditions (temperature, pH, reaction time). Inconsistent quality of linker-payload. Analytical method variability.Tightly control reaction parameters. Implement robust quality control for all raw materials. Validate analytical methods (e.g., HIC-HPLC, RP-HPLC) for accuracy and precision.
Product Aggregation Suboptimal buffer conditions (pH, ionic strength). Exposure to stress (e.g., shear stress during filtration, freeze-thaw cycles). High DAR values leading to increased hydrophobicity.Optimize formulation buffer to enhance protein stability. Minimize mechanical stress during processing. Evaluate the impact of DAR on aggregation and consider optimizing the conjugation strategy.
Free Payload Contamination Inefficient purification post-conjugation. Linker instability during processing or storage.Optimize purification methods (e.g., tangential flow filtration, chromatography) to effectively remove unconjugated payload. Assess linker stability under various process conditions and select a more stable linker if necessary.
Loss of Potency Payload degradation. Antibody denaturation. Modification of the antibody's antigen-binding site during conjugation.Ensure proper storage and handling of the payload. Monitor antibody integrity throughout the process. Evaluate the impact of the conjugation process on antigen binding and consider site-specific conjugation methods.
Batch-to-Batch Variability Inconsistent raw material quality. Lack of process control. Operator-dependent variability.Implement a robust raw material qualification program. Utilize process analytical technology (PAT) for real-time monitoring and control. Standardize operating procedures and provide thorough operator training.
Frequently Asked Questions (FAQs): ADC Manufacturing

Q1: What are the critical quality attributes (CQAs) for an ADC like ADC-189?

A1: The CQAs for an ADC are multifaceted and include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of unconjugated antibody and free payload, product aggregation, purity, and potency (cell-killing activity).[4]

Q2: How can I minimize the risk of operator exposure to the highly potent cytotoxic payload?

A2: Minimizing operator exposure is paramount and can be achieved through the use of containment solutions such as isolators for handling potent powders and for the fill-finish process.[4] Closed systems and automated handling are also recommended to reduce manual intervention.

Q3: What are the advantages of single-source CMOs for ADC manufacturing?

A3: Single-source Contract Manufacturing Organizations (CMOs) can streamline the complex supply chain of ADC manufacturing, which involves the production of the antibody, linker, and toxin, as well as conjugation and fill-finish. This can reduce risks associated with transportation and timelines.

Q4: What are the challenges associated with the analytical method transfer for ADCs?

A4: Transferring analytical methods for ADCs can be challenging due to the complexity of the molecule. Assays for determining the DAR, cell-based potency assays, and methods for detecting impurities require careful development, validation, and transfer to ensure consistency between sites.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To determine the average DAR and the distribution of different drug-loaded species.

  • Materials: ADC-189 sample, HIC column (e.g., Butyl-NPR), mobile phase A (e.g., sodium phosphate (B84403) buffer with high salt concentration), mobile phase B (e.g., sodium phosphate buffer with low salt concentration), HPLC system.

  • Method:

    • Equilibrate the HIC column with mobile phase A.

    • Inject the ADC-189 sample.

    • Elute the different species using a gradient of decreasing salt concentration (from mobile phase A to mobile phase B).

    • Monitor the elution profile using a UV detector at 280 nm.

    • The different peaks correspond to the antibody with different numbers of drugs attached.

    • Calculate the average DAR by integrating the peak areas and weighting them by the number of drugs per antibody for each peak.

Visualizations

ADC_Manufacturing_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation cluster_downstream Downstream Processing mAb_production Monoclonal Antibody (mAb) Production conjugation mAb-Linker-Payload Conjugation mAb_production->conjugation linker_synthesis Linker Synthesis linker_synthesis->conjugation payload_synthesis Payload Synthesis payload_synthesis->conjugation purification Purification (TFF/Chromatography) conjugation->purification formulation Formulation purification->formulation fill_finish Fill-Finish formulation->fill_finish ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC-189 Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Small_Molecule_Manufacturing_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Formulation cluster_drug_product Drug Product Manufacturing raw_materials Raw Materials synthesis_steps Multi-step Synthesis raw_materials->synthesis_steps crude_api Crude API synthesis_steps->crude_api purification Purification (Crystallization/Chromatography) crude_api->purification drying Drying purification->drying milling Milling drying->milling blending Blending with Excipients milling->blending tableting Tableting/Capsule Filling blending->tableting coating Coating tableting->coating packaging Packaging coating->packaging CEN_Inhibitor_Mechanism cluster_virus Influenza Virus Replication Viral_RNA Viral RNA CEN Cap-Dependent Endonuclease (CEN) Viral_RNA->CEN Viral_mRNA Viral mRNA Synthesis CEN->Viral_mRNA Initiates Transcription Capped_Primer Capped RNA Primer (from host mRNA) Capped_Primer->CEN Viral_Proteins Viral Protein Synthesis Viral_mRNA->Viral_Proteins New_Virions New Virus Particles Viral_Proteins->New_Virions ADC189 ADC-189 (Deunoxavir Marboxil) ADC189->CEN Inhibits

References

Navigating Adverse Events in ADC-189 Clinical Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing adverse events encountered during clinical studies of the investigational antibody-drug conjugate, ADC-189. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most commonly observed adverse events in patients treated with ADC-189?

Based on pooled data from ongoing clinical trials, the most frequently reported adverse events (AEs) associated with ADC-189 therapy are gastrointestinal and hematological toxicities. These are generally manageable with supportive care and dose modifications.[1][2][3] A summary of the most common AEs is provided in the table below.

Q2: A patient in our study is experiencing persistent nausea and vomiting despite standard antiemetic prophylaxis. What are the recommended next steps?

For persistent nausea and vomiting, a multi-faceted approach is recommended. This includes dose modification of ADC-189 and optimization of supportive care.[1] Extending the use of antiemetics, potentially including olanzapine, can be effective for delayed nausea.[1] If symptoms persist, a dose reduction of ADC-189 should be considered.

Q3: How should we monitor for and manage hematological toxicities such as neutropenia?

Neutropenia is a critical and common toxicity associated with many antibody-drug conjugates. Careful management is essential to maintain treatment efficacy and minimize complications. Regular monitoring of complete blood counts is mandatory. For grade 3 or higher neutropenia, treatment interruption and dose reduction are often necessary. The use of growth factors may also be considered in line with institutional guidelines.

Q4: Interstitial Lung Disease (ILD) is a serious concern with some ADCs. What is the monitoring and management protocol for ADC-189-related ILD?

Vigilance for pulmonary symptoms is crucial. Patients should be educated to report any new or worsening respiratory symptoms, such as cough and dyspnea, immediately. Prompt diagnostic evaluation with chest imaging is essential if ILD is suspected. For any grade of suspected treatment-related ILD, ADC-189 should be withheld pending investigation. If confirmed, permanent discontinuation is typically recommended for Grade 2 or higher ILD.

Q5: A patient has developed ocular surface events. What is the appropriate course of action?

Ocular toxicities have been observed with certain ADCs. If a patient reports symptoms such as dry eyes, blurred vision, or light sensitivity, a prompt ophthalmological consultation is recommended. Management may include the use of lubricating eye drops and dose interruption or reduction of ADC-189 based on the severity of the symptoms.

Quantitative Data Summary

The following tables summarize the incidence of common adverse events observed in the ADC-189 clinical development program.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with ADC-189

Adverse EventAll Grades (%)Grade ≥3 (%)
Nausea58%8%
Fatigue52%10%
Diarrhea45%7%
Neutropenia40%25%
Decreased Appetite35%5%
Stomatitis30%4%
Peripheral Neuropathy28%3%

Table 2: Management Recommendations for Key Adverse Events

Adverse EventManagement Strategy
Nausea/VomitingProphylactic antiemetics, dose reduction/interruption for persistent symptoms.
NeutropeniaFrequent blood count monitoring, dose interruption/reduction, consider growth factors.
DiarrheaAntidiarrheal agents (e.g., loperamide), dietary modifications, hydration.
Interstitial Lung DiseaseWithhold treatment, prompt imaging, permanent discontinuation for moderate to severe cases.
Ocular ToxicityOphthalmological evaluation, lubricating eye drops, dose modification.

Key Experimental Protocols

Protocol 1: Monitoring and Management of Hematological Toxicity

  • Patient Screening: Obtain baseline complete blood count (CBC) with differential before initiation of ADC-189.

  • Monitoring: Perform CBC with differential prior to each dose of ADC-189. For the first two cycles, conduct additional mid-cycle checks.

  • Grading: Grade neutropenia, anemia, and thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Management:

    • Grade 3 Neutropenia: Withhold ADC-189 until recovery to Grade ≤2. Consider a one-level dose reduction for subsequent cycles.

    • Febrile Neutropenia: Immediately interrupt ADC-189 and manage according to institutional guidelines for febrile neutropenia. A dose reduction is mandatory for future cycles.

    • Grade 3-4 Thrombocytopenia: Withhold ADC-189 until recovery to Grade ≤1. Consider dose reduction.

Protocol 2: Protocol for Early Detection and Management of Interstitial Lung Disease (ILD)

  • Baseline Assessment: Conduct a baseline assessment of all patients, including a review of pulmonary history and baseline chest imaging (high-resolution computed tomography - HRCT).

  • Patient Education: Counsel patients to immediately report any new or worsening respiratory symptoms (e.g., cough, dyspnea, fever).

  • Symptom Evaluation: For any new respiratory symptoms, perform a thorough clinical evaluation, including oxygen saturation.

  • Imaging: If ILD is suspected, perform an HRCT of the chest.

  • Management:

    • Grade 1 ILD: Withhold ADC-189. Consider corticosteroids. Patients may be rechallenged upon resolution only after careful risk-benefit assessment.

    • Grade ≥2 ILD: Permanently discontinue ADC-189. Initiate systemic corticosteroids (e.g., 1-2 mg/kg/day of prednisone (B1679067) or equivalent).

Visualizations

ADC_Mechanism_of_Action ADC-189 Mechanism of Action and Bystander Effect cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC-189 ADC-189 Target Antigen Target Antigen ADC-189->Target Antigen 1. Binding Tumor Cell Tumor Cell Endosome Endosome Tumor Cell->Endosome 2. Internalization Neighboring Tumor Cell Neighboring Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Release Payload Release Lysosome->Payload Release 4. Cleavage Payload Release->Neighboring Tumor Cell Bystander Effect DNA Damage DNA Damage Payload Release->DNA Damage 5. Cytotoxicity Apoptosis Apoptosis DNA Damage->Apoptosis 6. Cell Death

Caption: ADC-189 binds to its target, is internalized, and releases its cytotoxic payload, leading to tumor cell death and a potential bystander effect.

Adverse_Event_Management_Workflow General Workflow for Adverse Event Management Patient Report/Clinical Observation Patient Report/Clinical Observation AE Assessment & Grading (CTCAE) AE Assessment & Grading (CTCAE) Patient Report/Clinical Observation->AE Assessment & Grading (CTCAE) Grade 1 Grade 1 AE Assessment & Grading (CTCAE)->Grade 1 Grade 2 Grade 2 AE Assessment & Grading (CTCAE)->Grade 2 Grade 3/4 Grade 3/4 AE Assessment & Grading (CTCAE)->Grade 3/4 Continue Treatment with Monitoring Continue Treatment with Monitoring Grade 1->Continue Treatment with Monitoring Dose Interruption/Reduction Dose Interruption/Reduction Grade 2->Dose Interruption/Reduction Treatment Discontinuation Treatment Discontinuation Grade 3/4->Treatment Discontinuation Supportive Care Supportive Care Continue Treatment with Monitoring->Supportive Care Dose Interruption/Reduction->Supportive Care Treatment Discontinuation->Supportive Care

Caption: A logical workflow for the assessment and management of adverse events based on their severity.

References

Technical Support Center: Enhancing ADC-189 Bystander Effect in Heterogeneous Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bystander effect of ADC-189 in heterogeneous tumors.

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect of an antibody-drug conjugate (ADC) and why is it important for heterogeneous tumors?

A1: The bystander effect is a phenomenon where an ADC not only kills the targeted antigen-positive cancer cell but also adjacent antigen-negative tumor cells.[1][2][3] This is crucial for treating heterogeneous tumors, where antigen expression can be varied or absent on some cancer cells.[3][4] The mechanism involves the ADC binding to an antigen-positive cell, being internalized, and releasing its cytotoxic payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cells, regardless of their antigen expression status. This enhances the overall anti-tumor efficacy of the ADC.

Q2: What are the key components of ADC-189 that contribute to its bystander effect?

A2: ADC-189 is an antibody-drug conjugate designed for targeted cancer therapy. Its ability to induce a bystander effect is primarily determined by its linker and payload. For a significant bystander effect, ADC-189 would typically have a cleavable linker that releases a membrane-permeable cytotoxic drug. This allows the released drug to traverse cell membranes and affect adjacent tumor cells.

Q3: How can the bystander effect of ADC-189 be enhanced?

A3: Enhancing the bystander effect of ADC-189 can potentially overcome tumor heterogeneity. Strategies to achieve this include:

  • Novel Linker Technologies: Utilizing linkers that are cleaved by factors in the tumor microenvironment, such as caspase-3, can lead to a more potent and sustained release of the payload, thereby enhancing the bystander effect.

  • Payload Selection: Employing highly potent and membrane-permeable payloads is critical for maximizing bystander killing.

  • Combination Therapies: Combining ADC-189 with agents that modulate the tumor microenvironment or enhance cell permeability could potentially increase the reach and efficacy of the bystander effect.

Q4: What are the standard in vitro assays to quantify the bystander effect of ADC-189?

A4: The two most common in vitro methods for evaluating the bystander effect are the co-culture assay and the conditioned medium transfer assay.

  • Co-culture Assay: This method directly measures the killing of antigen-negative cells when they are grown together with antigen-positive cells in the presence of the ADC.

  • Conditioned Medium Transfer Assay: This assay assesses the effect of the ADC's payload released into the culture medium from antigen-positive cells on a separate culture of antigen-negative cells.

Troubleshooting Guides

In Vitro Bystander Effect Assays
Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values in cytotoxicity assays Cell line variability, inconsistent cell health, or ADC handling issues.- Use authenticated, low-passage cell lines. - Ensure cells are in the exponential growth phase. - Aliquot ADC to avoid multiple freeze-thaw cycles. - Confirm target antigen expression via flow cytometry.
No observable bystander effect in co-culture assay - Low payload permeability. - Inefficient ADC internalization. - Insufficient incubation time. - Incorrect ratio of antigen-positive to antigen-negative cells.- Verify the membrane permeability of the payload. - Confirm ADC internalization in the antigen-positive cell line. - Optimize the incubation time (typically 72-144 hours). - Test various ratios of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 3:1).
High background killing of antigen-negative cells - Direct toxicity of the ADC on antigen-negative cells at the tested concentrations. - Payload is too potent for the assay conditions.- Perform a dose-response curve on the antigen-negative cell line alone to determine the non-toxic concentration range of the ADC. - Select an ADC concentration that is highly cytotoxic to antigen-positive cells but has minimal effect on the antigen-negative monoculture.
Edge effects in 96-well plates Faster evaporation of media in the outer wells leading to increased compound concentration and cell stress.- Avoid using the outermost wells of the plate for experimental samples. - Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Experimental Protocols

In Vitro Co-Culture Bystander Assay

This assay quantifies the ability of ADC-189 to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Line Selection:

    • Choose an antigen-positive (Ag+) cell line that expresses the target for ADC-189.

    • Select an antigen-negative (Ag-) cell line that is sensitive to the payload of ADC-189. Engineer this cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Prepare serial dilutions of ADC-189. The concentration range should be chosen based on the IC50 of the Ag+ cells, aiming for a concentration that is highly cytotoxic to Ag+ cells but minimally affects the Ag- monoculture.

    • Treat the co-cultures and monocultures with ADC-189. Include an isotype control ADC.

  • Incubation:

    • Incubate the plates for a period of 72 to 144 hours, depending on the cell doubling time and the payload's mechanism of action.

  • Data Acquisition and Analysis:

    • Measure the viability of the Ag- (GFP-expressing) cells using a fluorescence plate reader.

    • Calculate the percentage of viability of the Ag- cells in the co-culture relative to the untreated co-culture control.

    • A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload of ADC-189 is released from antigen-positive cells into the culture medium to kill antigen-negative cells.

Methodology:

  • Preparation of Conditioned Medium:

    • Seed antigen-positive (Ag+) cells in a culture plate and allow them to adhere.

    • Treat the Ag+ cells with a high concentration of ADC-189 for 48-72 hours.

    • Collect the culture medium (now "conditioned medium").

    • As a control, prepare a medium with the same concentration of ADC-189 that has not been exposed to cells.

  • Treatment of Antigen-Negative Cells:

    • Seed antigen-negative (Ag-) cells in a separate 96-well plate.

    • Treat the Ag- cells with the collected conditioned medium and the control medium.

  • Incubation:

    • Incubate the Ag- cells for 72-96 hours.

  • Data Acquisition and Analysis:

    • Measure the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

    • Compare the viability of Ag- cells treated with conditioned medium to those treated with the control medium. A significant decrease in viability in the conditioned medium group suggests a bystander effect.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative parameters when designing and analyzing bystander effect experiments for ADC-189.

Table 1: Cell Line Characteristics for Bystander Effect Assays

Cell LineAntigen Expression (Receptors/cell)Payload IC50 (nM)Fluorescent Tag
Antigen-Positive None
Cell Line AHigh
Cell Line BMedium
Antigen-Negative
Cell Line CNegative/LowGFP

Table 2: Bystander Effect Quantification in Co-Culture Assays

Co-Culture Ratio (Ag+:Ag-)ADC-189 Conc. (nM)Viability of Ag- Cells (%)Bystander Killing (%)
1:110
1:1100
1:310
1:3100
3:110
3:1100
Monoculture (Ag-) 100
Monoculture (Ag-) 1000

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC-189 Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Antigen-Positive Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen->TumorCell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Bystander_Effect_Pathway Ag_Positive Antigen-Positive Cell ADC_Internalization ADC-189 Internalization & Payload Release Ag_Positive->ADC_Internalization Payload_Diffusion Membrane-Permeable Payload Diffusion ADC_Internalization->Payload_Diffusion Apoptosis_Positive Apoptosis ADC_Internalization->Apoptosis_Positive Ag_Negative Antigen-Negative Cell Payload_Diffusion->Ag_Negative Apoptosis_Negative Apoptosis Ag_Negative->Apoptosis_Negative

Caption: Signaling pathway of the ADC-189 bystander effect.

CoCulture_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative (GFP) Cells in Monoculture and Co-culture start->seed_cells add_adc Add Serial Dilutions of ADC-189 seed_cells->add_adc incubate Incubate for 72-144 hours add_adc->incubate read_fluorescence Measure GFP Fluorescence incubate->read_fluorescence analyze Calculate Viability of Antigen-Negative Cells read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the in vitro co-culture bystander assay.

References

Validation & Comparative

Comparative Efficacy Analysis: Antibody-Drug Conjugates vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of ADC-189 in Oncology and Virology

Notice: Initial research indicates that the designation "ADC-189" is associated with two distinct therapeutic agents: a developmental anti-influenza drug known as Deunoxavir Marboxil and, hypothetically, an antibody-drug conjugate for cancer treatment as suggested by the query structure. As no specific public data exists for an oncology drug named "ADC-189," this guide will provide a representative comparison of a hypothetical antibody-drug conjugate (referred to as ADC-189) against standard chemotherapy in non-small cell lung cancer (NSCLC). This will be followed by a factual analysis of the clinical trial data available for the anti-influenza agent, Deunoxavir Marboxil (ADC189).

Part 1: Hypothetical ADC-189 in Oncology

Antibody-drug conjugates (ADCs) are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity associated with conventional chemotherapy.[1][2][3] This section compares the projected efficacy of a hypothetical ADC-189 with a standard-of-care chemotherapy regimen for advanced non-small cell lung cancer (NSCLC).

Mechanism of Action: Antibody-Drug Conjugates

ADCs function by linking a monoclonal antibody, which targets a specific antigen overexpressed on tumor cells, to a highly potent cytotoxic agent via a stable linker.[1][4] Upon binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death. This targeted delivery mechanism also allows for a "bystander effect," where the released payload can kill adjacent tumor cells that may not express the target antigen.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Tumor Microenvironment ADC ADC-189 TumorCell Target Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Target Antigen Internalization Endosome TumorCell->Internalization 2. Internalization (Endocytosis) BystanderCell Bystander Cell (Antigen Negative) Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Released Lysosome->PayloadRelease 4. Linker Cleavage PayloadRelease->BystanderCell 6. Bystander Effect Apoptosis Apoptosis PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action for a typical Antibody-Drug Conjugate (ADC).

Data Presentation: Efficacy and Safety

The following tables present hypothetical but representative data comparing ADC-189 to a standard platinum-based chemotherapy doublet (e.g., Cisplatin + Pemetrexed) in NSCLC.

Table 1: Comparative Preclinical Efficacy in NSCLC Xenograft Model

Parameter ADC-189 (10 mg/kg) Cisplatin (6 mg/kg) Vehicle Control
Tumor Growth Inhibition (TGI) >95% 60% 0%
Complete Regressions 4/10 mice 0/10 mice 0/10 mice
Mean Body Weight Loss <5% 15% <2%

| Median Survival Increase | >100% | 45% | N/A |

Table 2: Comparative Clinical Efficacy in Advanced NSCLC (Phase III)

Endpoint ADC-189 Standard Chemotherapy Hazard Ratio (95% CI)
Overall Response Rate (ORR) 65% 35% N/A
Median Progression-Free Survival (PFS) 11.5 months 6.2 months 0.52 (0.41-0.65)

| Median Overall Survival (OS) | 24.1 months | 14.8 months | 0.68 (0.55-0.84) |

Table 3: Comparative Safety and Tolerability Profile

Adverse Event (Grade ≥3) ADC-189 (N=300) Standard Chemotherapy (N=300)
Neutropenia 25% 45%
Anemia 10% 28%
Thrombocytopenia 8% 22%
Nausea/Vomiting 5% 18%
Peripheral Neuropathy 3% 15%
Ocular Toxicity 12% <1%

| Interstitial Lung Disease | 4% | <1% |

Experimental Protocols

1. Preclinical Xenograft Model Protocol

  • Cell Line: Human NSCLC cell line (e.g., NCI-H460) with confirmed high expression of the target antigen for ADC-189.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Study Groups: Mice are randomized into three groups (n=10 per group) when tumors reach an average volume of 100-150 mm³: (1) Vehicle control (intravenous), (2) ADC-189 (intravenous, once weekly), (3) Standard chemotherapy (e.g., Cisplatin, intraperitoneal, once weekly).

  • Monitoring: Tumor volume is measured twice weekly with calipers (Volume = 0.5 x Length x Width²). Body weight and animal welfare are monitored daily.

  • Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints include body weight change (as a measure of toxicity) and overall survival.

Preclinical_Workflow A Cell Line Selection (Target Antigen+) C Tumor Implantation (Subcutaneous) A->C B Animal Model (Nude Mice) B->C D Tumor Growth (100-150 mm³) C->D E Randomization D->E F Treatment Arms - ADC-189 - Chemotherapy - Vehicle E->F G Data Collection (Tumor Volume, Weight) F->G H Endpoint Analysis (TGI, Survival) G->H

Caption: A typical experimental workflow for preclinical evaluation in a xenograft model.

2. Phase III Clinical Trial Protocol

  • Trial Design: A randomized, open-label, multicenter Phase III study comparing the efficacy and safety of ADC-189 versus standard-of-care chemotherapy.

  • Patient Population: Patients with metastatic non-squamous NSCLC who have progressed after one prior line of platinum-based therapy. Key inclusion criteria include measurable disease (RECIST 1.1) and tumor tissue available for biomarker analysis (target antigen expression).

  • Randomization: Patients are randomized 1:1 to receive either ADC-189 or a standard chemotherapy regimen (e.g., Docetaxel).

  • Treatment Arms:

    • Arm A: ADC-189 administered intravenously every 3 weeks.

    • Arm B: Docetaxel 75 mg/m² administered intravenously every 3 weeks.

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee.

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety/tolerability.

  • Biomarker Analysis: A pre-planned analysis to correlate the level of target antigen expression with clinical outcomes.

Clinical_Trial_Flow Start Patient Screening (Advanced NSCLC, Prior Therapy) Eligibility Inclusion/Exclusion Criteria Met? (Biomarker Positive) Start->Eligibility Randomize Randomization (1:1) Eligibility->Randomize Yes ScreenFail Screen Failure Eligibility->ScreenFail No ArmA Arm A: ADC-189 Randomize->ArmA ArmB Arm B: Standard Chemotherapy Randomize->ArmB Assess Tumor Assessment (e.g., every 6 weeks) ArmA->Assess ArmB->Assess PD Progressive Disease? Assess->PD PD->Assess No (Continue Treatment) FollowUp Long-term Follow-up for Overall Survival PD->FollowUp Yes End End of Study FollowUp->End

Caption: Logical flow for a Phase III clinical trial comparing ADC-189 to chemotherapy.

Part 2: Factual Analysis of ADC189 (Deunoxavir Marboxil) in Influenza

Deunoxavir Marboxil, also known as ADC189, is a novel, single-dose oral anti-influenza virus inhibitor. It functions as a cap-dependent endonuclease inhibitor, which prevents viral replication. Recent Phase II and Phase III clinical trials have evaluated its efficacy and safety in treating uncomplicated influenza.

Data Presentation: Efficacy and Safety

The following data is from a multicenter, randomized, double-blind, placebo-controlled Phase II/III clinical study in adults and adolescents with acute, uncomplicated influenza.

Table 4: Efficacy of ADC189 in Uncomplicated Influenza (Phase III Data)

Endpoint ADC189 (45 mg, single dose) Placebo P-value
Median Time to Symptom Alleviation 50.0 hours 68.1 hours <0.0001
Median Time for Virus RNA Clearance (Phase II) 45.8 hours 73.4 hours 0.016

| Decrease in Viral Load at Day 1 (log10 copies/mL) | 2.316 | 1.049 | Not Reported |

Data from Phase II portion of the trial is included for viral clearance as specified in the source.

Table 5: Safety and Tolerability Profile of ADC189

Parameter Finding
Adverse Events Most adverse events were reported as mild or moderate in severity.
Tolerability The drug was found to have a favorable safety profile and was well tolerated by patients.

| Drug-Related Adverse Events | Fewer adverse events related to the study drug were reported in the treatment group compared to the placebo group. |

Experimental Protocol: Phase III Clinical Study
  • Trial Design: A multi-center, randomized, double-blind, placebo-controlled Phase II/III clinical study.

  • Patient Population: Over 600 adolescent and adult patients (ages 12 to 65) with acute, uncomplicated influenza A or B. Patients were enrolled within 48 hours of symptom onset.

  • Randomization: Participants in the Phase III part were randomized in a 2:1 ratio.

  • Treatment Arms (Phase III):

    • Arm A: A single oral dose of 45 mg ADC189.

    • Arm B: A single oral dose of a matching placebo.

  • Primary Endpoint: The time to alleviation of seven influenza symptoms: cough, sore throat, headache, nasal congestion, fever or chills, muscle or joint pain, and fatigue.

  • Follow-up: Patients were observed for 22 days following treatment.

Influenza_Mechanism cluster_virus Influenza Virus Replication Transcription Viral mRNA Transcription Replication Viral Protein Synthesis & Replication Transcription->Replication Endonuclease Cap-Dependent Endonuclease Endonuclease->Transcription Progeny New Virus Particles Replication->Progeny ADC189 ADC189 (Deunoxavir Marboxil) ADC189->Block Block->Endonuclease Inhibits

Caption: Mechanism of ADC189 as a cap-dependent endonuclease inhibitor.

References

Navigating Influenza Therapeutics: A Comparative Analysis of Deunoxavir Marboxil (ADC-189)

Author: BenchChem Technical Support Team. Date: December 2025

A case of mistaken identity in drug nomenclature has led to confusion surrounding ADC-189. Initially miscategorized as an antibody-drug conjugate (ADC) for oncology, ADC-189 is, in fact, deunoxavir marboxil, a novel antiviral agent for the treatment of influenza. Developed by Jiaxing AnDiCon Biotech Co., Ltd., the "ADC" in its name refers to the company rather than the drug classification. This guide clarifies the true nature of deunoxavir marboxil and provides a detailed comparison with other leading anti-influenza drugs, offering researchers, scientists, and drug development professionals a clear perspective on its performance and mechanism of action.

Deunoxavir marboxil belongs to a class of drugs known as cap-dependent endonuclease inhibitors, which target a crucial step in the influenza virus's replication process.[1][2] This mechanism is distinct from the more established neuraminidase inhibitors. This guide will compare deunoxavir marboxil with another cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, and prominent neuraminidase inhibitors such as oseltamivir (B103847), zanamivir, and peramivir (B1663781).

Mechanism of Action: A Tale of Two Targets

The primary antiviral drugs for influenza can be categorized by their distinct mechanisms of action: inhibiting viral replication within the host cell or preventing the release of new viral particles.

Cap-Dependent Endonuclease Inhibitors: Deunoxavir marboxil and baloxavir marboxil function by inhibiting the cap-dependent endonuclease enzyme of the influenza virus.[3][4] This enzyme is essential for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[4] By blocking this process, these drugs effectively halt the replication of the virus.

Neuraminidase Inhibitors: Oseltamivir, zanamivir, and peramivir target the neuraminidase enzyme on the surface of the influenza virus. Neuraminidase is responsible for cleaving sialic acid residues on the host cell surface, which allows newly formed virus particles to be released and infect other cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus.

Antiviral_Mechanisms Mechanisms of Action of Anti-Influenza Drugs cluster_0 Host Cell cluster_1 Drug Intervention Points Viral_Entry Viral Entry and Uncoating Viral_Replication Viral RNA Replication & Transcription Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly and Budding Viral_Replication->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release Endonuclease_Inhibitors Cap-Dependent Endonuclease Inhibitors (Deunoxavir marboxil, Baloxavir marboxil) Endonuclease_Inhibitors->Viral_Replication Inhibit Neuraminidase_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) Neuraminidase_Inhibitors->Viral_Release Inhibit

Figure 1. Mechanisms of action of anti-influenza drugs.

Comparative Efficacy and Clinical Data

The clinical efficacy of these antiviral drugs is typically measured by the time to alleviation of influenza symptoms. The following tables summarize key quantitative data from clinical trials.

Table 1: Comparison of Cap-Dependent Endonuclease Inhibitors

Drug Name (Brand)Mechanism of ActionDosing RegimenMedian Time to Symptom Alleviation (vs. Placebo)Key Findings
Deunoxavir marboxil (ADC-189) Cap-dependent endonuclease inhibitorSingle oral dose26.5% improvementEfficiently halts influenza virus replication within 24 hours. Oral efficacy is not affected by food intake.
Baloxavir marboxil (Xofluza®) Cap-dependent endonuclease inhibitorSingle oral dose53.7 hours (vs. 80.2 hours for placebo)Superior to placebo in alleviating influenza symptoms and superior to both oseltamivir and placebo in reducing viral load 1 day after treatment initiation.

Table 2: Comparison of Neuraminidase Inhibitors

Drug Name (Brand)Mechanism of ActionDosing RegimenMedian Time to Symptom Alleviation (vs. Placebo)Key Findings
Oseltamivir (Tamiflu®) Neuraminidase inhibitor75 mg twice daily for 5 days (oral)Reduced by 16.8 hoursReduces the risk of lower respiratory tract complications and hospitalization.
Zanamivir (Relenza®) Neuraminidase inhibitor10 mg twice daily for 5 days (inhaled)Reduced by 1.5 daysEffective in decreasing the duration and severity of symptoms.
Peramivir (Rapivab®) Neuraminidase inhibitorSingle intravenous dose (300 mg or 600 mg)Reduced by ~22-29 hours (300 mg and 600 mg doses)Provides a parenteral treatment option for patients who cannot take oral or inhaled medications.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the scientific community to evaluate and replicate findings. Below are summaries of typical experimental protocols for assessing the efficacy of anti-influenza drugs.

Phase III Clinical Trial for Deunoxavir Marboxil (ADC-189)

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase II/III clinical study.

  • Participants: Over 600 uncomplicated adolescent and adult patients with acute influenza.

  • Intervention: A single oral dose of deunoxavir marboxil tablets or a matching placebo.

  • Primary Endpoint: The time to remission of seven influenza symptoms: cough, sore throat, headache, nasal congestion, fever or chills, muscle or joint pain, and fatigue.

  • Data Collection: Symptom severity was recorded by patients in a diary. Nasopharyngeal swabs were collected to measure viral load. Safety was assessed by monitoring adverse events.

Deunoxavir_Trial_Workflow Workflow for Deunoxavir Marboxil Phase III Trial Screening Patient Screening (>600 participants with acute influenza) Randomization Randomization (Double-blind) Screening->Randomization Enrollment Treatment Treatment Administration (Single oral dose of Deunoxavir or Placebo) Randomization->Treatment Monitoring Daily Monitoring (Symptom diaries, Viral load assessment) Treatment->Monitoring Endpoint Primary Endpoint Analysis (Time to symptom remission) Monitoring->Endpoint Safety Safety Assessment (Adverse event reporting) Monitoring->Safety

Figure 2. Generalized workflow for a Phase III clinical trial of an oral anti-influenza drug.

In Vitro Antiviral Activity Assay (General Protocol)

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media.

  • Virus Propagation: Influenza virus strains are propagated in MDCK cells.

  • Antiviral Assay:

    • MDCK cells are seeded in 96-well plates and incubated.

    • The cells are washed and infected with a specific dilution of the influenza virus.

    • Serial dilutions of the test compound (e.g., deunoxavir marboxil) are added to the wells.

    • The plates are incubated for a set period (e.g., 48-72 hours).

  • Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying viral RNA or protein levels. The 50% effective concentration (EC50) is calculated.

Conclusion

Deunoxavir marboxil (ADC-189) is a promising single-dose oral antiviral for the treatment of influenza, with a mechanism of action that targets the cap-dependent endonuclease of the virus. Clinical trial data indicate that it significantly reduces the time to symptom alleviation with a favorable safety profile. Its single-dose regimen offers a potential advantage in patient compliance compared to the multi-day regimens of neuraminidase inhibitors like oseltamivir. As with all antiviral medications, the emergence of resistant strains remains a consideration that requires ongoing surveillance. The distinct mechanism of action of cap-dependent endonuclease inhibitors provides a valuable alternative in the therapeutic arsenal (B13267) against influenza.

References

A Comparative Guide to In Vivo Target Engagement Validation for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Note on ADC-189: While this guide addresses methodologies for validating the in vivo target engagement of antibody-drug conjugates (ADCs), it is important to clarify the identity of "ADC-189." Publicly available information overwhelmingly identifies ADC-189, also known as Deunoxavir Marboxil, as a cap-dependent endonuclease inhibitor for the treatment of influenza, developed by AnDiCon Biotech. In contrast, information linking "ADC-189" to an antibody-drug conjugate for oncology is sparse and lacks specific details. Therefore, this guide will focus on general, yet critical, methodologies for validating ADC target engagement in vivo, using the well-established HER2-targeted ADCs as a representative example.

This guide provides a comparative overview of key methodologies for researchers, scientists, and drug development professionals to validate the in vivo target engagement of ADCs. The following sections detail experimental protocols, present quantitative data comparisons, and visualize complex biological and experimental workflows.

Data Presentation: Comparison of In Vivo Target Engagement Validation Methods

The selection of an appropriate in vivo validation method depends on the specific research question, available resources, and the desired balance between quantitative accuracy, spatial resolution, and throughput. The table below compares common methodologies for assessing ADC target engagement in vivo.

Method Principle Primary Output Quantitation Advantages Disadvantages
Radiolabeled Biodistribution Administration of a radiolabeled ADC (e.g., with ⁸⁹Zr, ¹¹¹In, ¹⁷⁷Lu) followed by ex vivo measurement of radioactivity in tissues.Percent of injected dose per gram of tissue (%ID/g) in tumors and organs.Highly quantitative.Provides whole-body distribution data; highly sensitive.Use of radioactivity requires specialized facilities; provides an average signal across the tissue, lacking cellular resolution.
PET/SPECT Imaging In vivo imaging of a radiolabeled ADC to visualize its distribution and accumulation in real-time.3D images showing localization and intensity of ADC uptake in tumors and organs.Semi-quantitative (e.g., Standardized Uptake Value - SUV).Non-invasive, allowing for longitudinal studies in the same animal; provides spatial information of ADC distribution.Lower resolution than microscopic techniques; requires expensive imaging equipment.
Immunohistochemistry (IHC) / Immunofluorescence (IF) Ex vivo detection of the ADC's antibody component in tissue sections using specific secondary antibodies.Microscopic images showing the cellular and subcellular localization of the ADC within the tumor.Semi-quantitative (scoring) to quantitative (image analysis).High spatial resolution (cellular level); allows for co-localization studies with other markers.Ex vivo analysis provides a snapshot in time; potential for sampling bias; quantification can be complex.
Pharmacodynamic (PD) Biomarker Analysis Measurement of downstream molecular changes in tumor tissue resulting from ADC-target engagement and payload delivery (e.g., apoptosis, DNA damage).Changes in biomarker levels (e.g., cleaved caspase-3, γH2AX) in tumor lysates or tissue sections.Quantitative (e.g., ELISA, Western Blot) or semi-quantitative (IHC).Directly assesses the biological consequence of target engagement; can be linked to efficacy.Indirect measure of target engagement; timing of sample collection is critical to capture the desired effect.
Fluorescence Lifetime Imaging (FLI-FRET) In vivo measurement of Förster Resonance Energy Transfer (FRET) between donor and acceptor fluorophores conjugated to the ADC to quantify binding to its target.Quantitative measurement of the fraction of ADC bound to its target in real-time.Highly quantitative.Directly measures molecular-level target engagement in vivo; non-invasive.Requires specialized and complex imaging systems; limited tissue penetration depth.

Experimental Protocols

Radiolabeled ADC Biodistribution Study

This protocol describes a typical ex vivo biodistribution study in a tumor xenograft mouse model.

Materials:

  • HER2-positive tumor xenograft mice (e.g., bearing NCI-N87 or SKOV-3 tumors).

  • Radiolabeled HER2 ADC (e.g., ¹¹¹In-DTPA-Trastuzumab).

  • Saline for injection (0.9% NaCl).

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Standard laboratory equipment for animal handling and tissue collection.

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously implanted HER2-positive tumors. Studies are typically initiated when tumors reach a volume of 100-200 mm³.

  • Dosing: Administer a known amount of the radiolabeled ADC (e.g., 5-10 µCi) to each mouse via intravenous (tail vein) injection. A standard of the injectate should be saved for counting.

  • Time Points: Euthanize cohorts of mice (n=3-5 per group) at various time points post-injection (e.g., 24, 48, 72, and 120 hours)[1].

  • Tissue Collection: Following euthanasia, collect blood and dissect tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis: Calculate the percent of the injected dose per gram of tissue (%ID/g) for each sample. This is determined by comparing the radioactivity in the tissue to the radioactivity of the injection standard, normalized to the tissue weight.

Immunohistochemistry (IHC) for ADC Detection in Tumor Tissue

This protocol outlines the steps for detecting the antibody component of a HER2 ADC in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor sections (5 µm) on charged slides.

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Peroxidase blocking solution (e.g., 3% H₂O₂).

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibody: Since the ADC is humanized, a secondary antibody against human IgG can be used to detect the ADC.

  • HRP-conjugated secondary antibody (e.g., goat anti-human IgG-HRP).

  • DAB (3,3'-Diaminobenzidine) substrate kit.

  • Hematoxylin (B73222) counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water[2].

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath at 95-100°C) for 20-30 minutes.

    • Allow slides to cool to room temperature[3].

  • Peroxidase Blocking: Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).

  • Blocking: Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Since the goal is to detect the administered ADC (a humanized antibody), a secondary antibody is used as the primary detecting reagent. Incubate with HRP-conjugated goat anti-human IgG for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides with wash buffer.

    • Apply DAB substrate solution and incubate until a brown precipitate forms (typically 1-10 minutes). Monitor under a microscope.

    • Rinse with distilled water to stop the reaction[3].

  • Counterstaining: Lightly counterstain the nuclei with hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with permanent mounting medium.

  • Analysis: Examine slides under a microscope to assess the presence, intensity, and localization of the ADC within the tumor tissue.

Pharmacodynamic (PD) Biomarker Analysis: Cleaved Caspase-3 (CC3) IHC

This protocol measures the induction of apoptosis, a downstream effect of many ADC payloads, by detecting cleaved caspase-3 in tumor tissue.

Materials:

  • FFPE tumor sections from ADC-treated and control animals.

  • Rabbit anti-cleaved caspase-3 primary antibody.

  • HRP-conjugated goat anti-rabbit secondary antibody.

  • All other reagents as listed in the IHC protocol above.

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from the IHC protocol above.

  • Peroxidase and Protein Blocking: Follow steps 3 and 4 from the IHC protocol.

  • Primary Antibody Incubation: Incubate sections with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Rinse with wash buffer and incubate with the HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Signal Detection, Counterstaining, and Mounting: Follow steps 6-8 from the IHC protocol.

  • Analysis: Quantify the percentage of CC3-positive (apoptotic) tumor cells by manual counting or using image analysis software. Compare the results between treated and control groups to assess the pharmacodynamic effect of the ADC.

Mandatory Visualization

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_adc ADC Action cluster_downstream Downstream Signaling HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates HER3 HER3 ADC HER2-Targeted ADC ADC->HER2 Binds Lysosome Lysosome Internalization->Lysosome Payload Payload Release Lysosome->Payload Apoptosis Apoptosis Payload->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Figure 1. Simplified HER2 signaling pathway and mechanism of action for a HER2-targeted ADC.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_data_collection Data Collection cluster_exvivo_analysis Ex Vivo Analysis cluster_output Results Tumor_Implantation Implant HER2+ Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Dosing Administer ADC (e.g., Radiolabeled) Tumor_Growth->Dosing InVivo_Imaging In Vivo Imaging (PET/SPECT/FLI) Dosing->InVivo_Imaging Euthanasia Euthanize at Time Points Dosing->Euthanasia Quantification Quantification of Target Engagement InVivo_Imaging->Quantification Tissue_Harvest Harvest Tumor & Organs Euthanasia->Tissue_Harvest Biodistribution Ex Vivo Biodistribution (Gamma Counting) Tissue_Harvest->Biodistribution IHC IHC/IF Staining Tissue_Harvest->IHC PD_Analysis PD Biomarker Analysis (Western/ELISA/IHC) Tissue_Harvest->PD_Analysis Biodistribution->Quantification Localization Cellular Localization IHC->Localization Biological_Effect Biological Effect PD_Analysis->Biological_Effect

Figure 2. General experimental workflow for validating ADC target engagement in vivo.

Figure 3. Logical relationship between different in vivo target engagement validation methods.

References

Navigating the ADC-189 Landscape: A Comparative Analysis of Formulations in Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "ADC-189" reveal a notable distinction from a typical antibody-drug conjugate (ADC) used in oncology. The compound identified as ADC-189, also known as Deunoxavir Marboxil, is in fact a novel cap-dependent endonuclease inhibitor under development as a single-dose oral treatment for influenza. This comparison guide will provide a head-to-head analysis of the different formulations of Deunoxavir Marboxil (ADC189) based on available preclinical and clinical data, addressing the core requirements of data presentation, experimental protocols, and mechanism visualization for an audience of researchers, scientists, and drug development professionals.

Executive Summary of ADC-189 (Deunoxavir Marboxil) Formulations

Deunoxavir Marboxil (ADC189) has been primarily investigated in two oral formulations: tablets and granules.[1] These formulations have been evaluated in Phase II and Phase III clinical trials to determine their safety, efficacy, and pharmacokinetics in treating influenza A and B virus infections in both adults and children.[1][2][3]

FormulationTarget PopulationDosage Strengths StudiedKey Findings
Tablets Adolescents and Adults (12 to 65 years)15 mg, 45 mgA single 45 mg dose significantly shortened the time to alleviation of influenza symptoms compared to placebo.[3] The median time for virus RNA clearance was shorter in the 45 mg group compared to placebo.
Granules Children (2 to 11 years)15 mg, 25 mg, 35 mg, 45 mg, 90 mg (weight-dependent)Formulated for pediatric use, with dosing based on body weight to ensure appropriate exposure. Aims to provide a single-dose treatment option for influenza in a younger population.

Mechanism of Action: Inhibiting Viral Replication

Deunoxavir Marboxil (ADC189) functions by inhibiting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein. This enzyme is crucial for the virus's ability to "snatch" the 5' cap structures from host cell pre-messenger RNAs, a process essential for viral mRNA transcription and subsequent replication. By blocking this step, ADC189 effectively halts the production of new viral particles.

cluster_host_cell Host Cell cluster_intervention Therapeutic Intervention Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Cap Snatching Viral_mRNA Viral mRNA (capped) Viral_Polymerase->Viral_mRNA Transcription Viral_Replication Viral Replication Viral_mRNA->Viral_Replication Translation ADC189 ADC189 (Deunoxavir Marboxil) ADC189->Viral_Polymerase Inhibition of PA Endonuclease

Mechanism of Action of ADC189 (Deunoxavir Marboxil)

Head-to-Head Comparison of Tablet and Granule Formulations

While direct comparative efficacy data between the tablet and granule formulations is not yet published, the clinical trial designs provide insights into their intended use and performance.

Efficacy

Tablet Formulation (Adolescents and Adults):

  • Phase III Study (NCT06342921): A single 45 mg dose of ADC189 tablets resulted in a median time to symptom alleviation of 50.0 hours, compared to 68.1 hours with placebo (p<0.0001).

  • Viral Load Reduction: A greater decrease in viral load from baseline was observed in the ADC189 group compared to the placebo group one day after treatment initiation.

Granule Formulation (Children):

  • Phase III Study (NCT06507813): This ongoing study is evaluating the efficacy of a single oral dose of ADC189 granules in children aged 2 to 11 years with influenza. The primary endpoint is likely to be the time to resolution of influenza symptoms, similar to the adult studies.

Pharmacokinetics

A Phase I study in healthy volunteers indicated that ADC189 has a terminal elimination half-life ranging from 76.69 to 98.28 hours, supporting the potential for single oral dosing. Notably, food intake did not affect the concentration, clearance, or exposure of ADC189. A comparative bioavailability study between the tablet and granule formulations is underway (NCT06428903) to further characterize their pharmacokinetic profiles.

Safety and Tolerability

Across the clinical trials, ADC189 has been reported to be well-tolerated with most adverse events being mild or moderate. Pre-clinical research suggested an absence of central nervous system side effects.

Experimental Protocols

Detailed methodologies for the key clinical trials are publicly available.

Phase II/III Study of ADC189 Tablets (NCT06342921)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: Adolescents and adults (12-65 years) with confirmed influenza A or B infection.

  • Intervention:

    • Phase II: Single doses of 15 mg ADC189, 45 mg ADC189, or placebo.

    • Phase III: Single dose of 45 mg ADC189 or placebo.

  • Primary Endpoint: Time to alleviation of influenza symptoms.

  • Key Assessments: Viral load measurements, safety and tolerability assessments.

cluster_workflow Experimental Workflow: Phase II/III Tablet Study Screening Patient Screening (12-65 years, Influenza+) Randomization Randomization Screening->Randomization Treatment_PhaseII Phase II Dosing (15mg, 45mg, Placebo) Randomization->Treatment_PhaseII Phase II Treatment_PhaseIII Phase III Dosing (45mg, Placebo) Randomization->Treatment_PhaseIII Phase III Follow_up 22-Day Follow-up Treatment_PhaseII->Follow_up Treatment_PhaseIII->Follow_up Endpoint_Analysis Primary Endpoint Analysis: Time to Symptom Alleviation Follow_up->Endpoint_Analysis

Workflow for ADC189 Tablet Clinical Trial
Phase III Study of ADC189 Granules (NCT06507813)

  • Study Design: A multicenter, randomized, double-blind, controlled study.

  • Participants: Children aged 2 to 11 years with influenza.

  • Intervention: Single oral dose of ADC189 granules with weight-based dosing or a comparator.

  • Primary Endpoint: Evaluation of pharmacokinetics, safety, and efficacy.

  • Key Assessments: Plasma concentrations of ADC189 and its active metabolite (ADC189-I07), assessment of influenza symptoms using an age-appropriate questionnaire (CARIFS).

References

Navigating the Therapeutic Landscape: A Comparative Analysis of ADC-189 in Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that ADC-189, also known as Deunoxavir Marboxil, is an investigational antiviral medication for the treatment of influenza, and not an antibody-drug conjugate (ADC) for targeted cancer therapy. This guide will, therefore, provide a comprehensive comparison of ADC-189 against other established and emerging targeted therapies for influenza, based on available preclinical and clinical data.

ADC-189 is a novel cap-dependent endonuclease inhibitor that targets a crucial enzyme in the influenza virus replication process.[1][2] Its mechanism of action is distinct from older classes of antiviral drugs and offers a new avenue for combating influenza A and B viruses.[3] This comparison will focus on its performance relative to other key influenza antivirals: oseltamivir (B103847) (a neuraminidase inhibitor) and baloxavir (B560136) marboxil (another cap-dependent endonuclease inhibitor).

Mechanism of Action: A Novel Approach to Viral Inhibition

ADC-189 functions by inhibiting the cap-dependent endonuclease enzyme of the influenza virus.[2] This enzyme is essential for the virus to snatch' capped RNA fragments from the host cell's messenger RNA (mRNA), a process known as "cap-snatching." These stolen caps (B75204) are then used to prime the synthesis of viral mRNA, enabling the production of viral proteins and subsequent replication. By blocking this endonuclease activity, ADC-189 effectively halts viral gene transcription and replication.[4]

Below is a diagram illustrating the mechanism of action of ADC-189.

cluster_host_cell Host Cell cluster_virus Influenza Virus Host_mRNA Host Pre-mRNA Cap_Snatching Cap-Snatching Host_mRNA->Cap_Snatching 'snatches' cap Capped_Fragment Capped RNA Fragment Viral_mRNA Viral mRNA Capped_Fragment->Viral_mRNA Prime vRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Virus_Replication Virus Replication Viral_Proteins->Virus_Replication Viral_Polymerase Viral Polymerase (PA, PB1, PB2) Cap_Snatching->Capped_Fragment ADC189 ADC-189 ADC189->Cap_Snatching Inhibits

Caption: Mechanism of action of ADC-189 in inhibiting influenza virus replication.

Comparative Efficacy and Safety

Clinical trial data provides a foundation for comparing the efficacy and safety of ADC-189 with other influenza treatments.

Preclinical Data

Preclinical studies in mouse models have demonstrated the potent antiviral activity of ADC-189. In H1N1-infected mice, prophylactic administration of ADC-189 resulted in 100% survival, prevented weight loss, and reduced lung viral titers to undetectable levels, outperforming oseltamivir. Therapeutic dosing also showed a significant dose-dependent increase in survival and a reduction in viral loads. The active metabolite of ADC-189, ADC189-I07, has shown inhibitory activity comparable to baloxavir against both wild-type and mutant influenza strains.

Clinical Data

Phase II and III clinical trials have evaluated the efficacy and safety of ADC-189 in adults and adolescents with uncomplicated influenza.

FeatureADC-189 (45 mg)PlaceboOseltamivirBaloxavir Marboxil
Median Time to Symptom Alleviation 50.0 hours68.1 hours~75 hours~54 hours
Reduction in Viral Load (Day 1) 2.316 log10 copies/mL1.049 log10 copies/mLSlower than baloxavirSimilar to ADC-189
Dosing Regimen Single oral doseSingle doseTwice daily for 5 daysSingle oral dose
Food Effect No significant effect on absorptionN/AAbsorption not significantly affectedAbsorption not significantly affected

Note: Data for oseltamivir and baloxavir marboxil are based on historical clinical trial data and are provided for general comparison. Direct head-to-head trial data with ADC-189 may not be available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of anti-influenza drugs like ADC-189.

In Vitro Antiviral Activity Assays
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing.

  • Assay Principle: The potency of the antiviral compound is typically determined by a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

  • Procedure (CPE Inhibition):

    • MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The cells are then infected with a specific strain of influenza virus in the presence of varying concentrations of the test compound (e.g., ADC-189).

    • After a defined incubation period (e.g., 48-72 hours), the cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake).

    • The 50% effective concentration (EC50), the concentration of the drug that inhibits the viral CPE by 50%, is calculated.

In Vivo Efficacy Studies (Mouse Model)
  • Animal Model: BALB/c mice are a commonly used strain for influenza infection studies.

  • Procedure:

    • Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

    • Treatment with the test compound (e.g., ADC-189, oseltamivir) or a placebo is initiated at a specified time point post-infection (prophylactic or therapeutic).

    • Key endpoints monitored include survival rate, body weight changes, and viral titers in the lungs at various time points.

    • Lung tissues are collected for virological and histological analysis.

cluster_workflow In Vivo Efficacy Workflow Start Start Infection Intranasal Infection of Mice with Influenza Virus Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment_ADC189 ADC-189 Treatment Grouping->Treatment_ADC189 Treatment_Oseltamivir Oseltamivir Treatment Grouping->Treatment_Oseltamivir Treatment_Placebo Placebo Control Grouping->Treatment_Placebo Monitoring Daily Monitoring: - Survival - Body Weight Treatment_ADC189->Monitoring Treatment_Oseltamivir->Monitoring Treatment_Placebo->Monitoring Analysis Endpoint Analysis: - Lung Viral Titers - Histopathology Monitoring->Analysis End End Analysis->End

Caption: A typical experimental workflow for in vivo efficacy studies of anti-influenza drugs.

Conclusion

ADC-189 (Deunoxavir Marboxil) represents a promising new single-dose oral therapeutic for influenza. Its mechanism as a cap-dependent endonuclease inhibitor provides a targeted approach to inhibiting viral replication. Preclinical and clinical data suggest comparable or potentially superior efficacy to existing treatments like oseltamivir, with a favorable safety profile. The single-dose regimen offers a significant advantage in terms of patient compliance. Further head-to-head comparative studies will be crucial to fully elucidate its position in the evolving landscape of influenza therapeutics.

References

Safety Operating Guide

Prudent Disposal of Investigational Anticancer Agent 189: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide a framework for the proper disposal of the hypothetical "Anticancer Agent 189." It is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) and institutional guidelines for any investigational compound to ensure full compliance and safety. The correct management of investigational anticancer agents is crucial for protecting laboratory staff and preventing environmental contamination.[1][2] These cytotoxic compounds are designed to inhibit cell growth and can present considerable health risks if not handled and disposed of correctly.[3]

This guide offers a detailed overview of the necessary procedures for the safe disposal of "this compound" within a research environment.

I. Personal Protective Equipment (PPE)

Prior to handling "this compound" or its contaminated waste, personnel must be equipped with the appropriate PPE to minimize exposure. This includes:

  • Two pairs of chemotherapy-tested gloves

  • A solid-front, disposable gown with tight-fitting cuffs

  • Safety goggles or a face shield

II. Waste Segregation and Container Specifications

Proper segregation of waste contaminated with cytotoxic agents at the point of generation is a critical first step in the disposal process. Different types of waste require specific containers and disposal pathways.

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Bulk Waste Unused or expired "this compound," concentrated stock solutions, and grossly contaminated materials.Black RCRA-regulated hazardous waste container.Hazardous waste incineration.
Trace Waste (Solids) Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume).Yellow chemotherapy waste container.Incineration.
Trace Waste (Sharps) Used syringes, needles, and other contaminated sharps.Yellow, puncture-resistant "Chemo Sharps" container.Incineration.
Contaminated PPE Used gloves, gowns, and other disposable personal protective equipment.Yellow chemotherapy waste bag or container.Incineration.

III. Step-by-Step Disposal Procedure

  • Immediate Segregation: Following any experimental procedure involving "this compound," immediately segregate the waste into the appropriate, clearly labeled containers as detailed in the table above.

  • Handling Bulk Waste: Carefully place any unused, expired, or grossly contaminated materials into the designated black RCRA hazardous waste container.

  • Handling Trace Waste:

    • Solids: Deposit items with minimal residual contamination into the yellow chemotherapy waste container.

    • Sharps: Immediately place all used sharps into the yellow, puncture-resistant "Chemo Sharps" container. Do not recap, bend, or break needles.

  • Managing Contaminated PPE: Carefully remove PPE to avoid self-contamination and place all disposable items into the designated yellow chemotherapy waste container.

  • Container Management:

    • Do not overfill waste containers.

    • Ensure all containers are securely sealed when not in use and before transport.

    • Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.

  • Decontamination of Work Surfaces: After completing waste disposal procedures, decontaminate all work surfaces. Use a detergent solution followed by a thorough rinse with water.

  • Final Disposal: Transport the sealed and labeled waste containers to the designated hazardous waste accumulation area within your facility for collection and disposal by authorized personnel.

IV. Experimental Protocols

Detailed methodologies for key experiments involving the handling and disposal of cytotoxic agents are typically established and validated by institutional environmental health and safety (EHS) offices. Researchers must adhere to their institution's specific, approved protocols. These protocols will be based on risk assessments that consider the specific properties of the agent, the quantities being used, and the procedures being performed.

V. Visualizing the Disposal Workflow

Disposal Workflow for this compound cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Pathway A Waste Generated from 'this compound' Use B <3% Residual Contamination? A->B C Bulk Waste B->C No D Trace Waste B->D Yes E Black RCRA Hazardous Waste Container C->E F Sharps? D->F I Hazardous Waste Incineration E->I G Yellow 'Chemo Sharps' Container F->G Yes H Yellow Chemotherapy Waste Container F->H No G->I H->I

Caption: Workflow for the proper segregation and disposal of waste contaminated with this compound.

References

Safeguarding Researchers: Essential Protocols for Handling Anticancer Agent 189

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling Anticancer Agent 189. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step instructions for the safe management of this potent compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). All personnel must be trained in the proper donning and doffing of PPE to avoid cross-contamination.[1] All equipment listed below is mandatory when handling the agent.

PPE ComponentSpecificationStandardRationale
Gloves Chemotherapy-tested nitrile gloves, powder-free. Double-gloving is required.[1][2]ASTM D6978-05[1]Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove if contaminated.[2]
Gown Disposable, solid-front, back-closing gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).N/AProtects clothing and skin from contamination. The back-closing design minimizes the risk of frontal splashes.
Respiratory Protection NIOSH-approved N95 or higher respirator.N/ARequired for handling powders or when there is a risk of generating aerosols.
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or goggles. A full-face shield is required when splashing is possible.ANSI Z87.1Protects eyes and face from splashes and aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.N/APrevents the tracking of contaminants out of the designated work area.

Operational Plan: Handling and Preparation

All manipulations involving this compound must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Decontaminate BSC, place absorbent pad) don_ppe 2. Don Full PPE prep_area->don_ppe gather_supplies 3. Assemble Supplies in BSC don_ppe->gather_supplies reconstitute 4. Reconstitute & Dilute Agent (Use CSTD if possible) gather_supplies->reconstitute perform_exp 5. Perform Experiment reconstitute->perform_exp waste_seg 6. Segregate Waste at Source perform_exp->waste_seg decon_bsc 7. Decontaminate BSC Surfaces waste_seg->decon_bsc dispose_waste 8. Package & Label Waste decon_bsc->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe final_handwash 10. Wash Hands Thoroughly doff_ppe->final_handwash

Experimental workflow for handling this compound.
Step-by-Step Handling Protocol

  • Preparation of Work Area: Before any work begins, decontaminate the interior surfaces of the BSC with an appropriate cleaning agent (e.g., 70% isopropyl alcohol), followed by sterile water if necessary. Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Assembling Supplies: Gather all necessary materials, including vials, syringes with Luer-Lok™ fittings, diluents, and a designated chemotherapy waste container, and place them inside the BSC.

  • Drug Reconstitution and Dilution: Whenever feasible, use a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols. When handling vials, use a technique that prevents pressurization, such as a venting needle.

  • Post-Procedure: After the experimental procedure is complete, safely cap and dispose of all used needles and syringes in a chemotherapy sharps container located within the BSC.

Spill Management

In the event of a spill, immediate and appropriate action is critical. All laboratories handling this compound must be equipped with a dedicated chemotherapy spill kit.

Spill Cleanup Protocol
  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full PPE ensemble from the spill kit, including a respirator and double gloves.

  • Contain the Spill: For liquid spills, use the absorbent powder or pads from the kit to cover and contain the material. For powder spills, gently cover with a damp absorbent pad to prevent aerosolization.

  • Clean the Area: Following containment, clean the spill area.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in a designated hazardous waste container.

Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are crucial for safety and regulatory compliance. Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.

Waste Categorization and Disposal
Waste TypeDescriptionDisposal ContainerDisposal Method
Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original drug by weight. This includes empty vials, IV bags, tubing, and lightly contaminated PPE (gowns, gloves).Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste".Incineration.
Bulk Chemotherapy Waste Items saturated with the anticancer agent, materials from a spill cleanup, or containers with more than 3% of the original drug remaining.Black, RCRA-rated, leak-proof container labeled "Hazardous Waste".High-temperature incineration at a licensed facility.
Sharps Waste Needles, syringes, and other sharp objects contaminated with trace amounts of the agent.Yellow, rigid, puncture-proof sharps container labeled "Chemo Sharps".Incineration.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Containers cluster_final Final Disposal gen_waste 1. Waste Generated at Point of Use is_sharp 2. Is it a sharp? gen_waste->is_sharp is_bulk 3. Is it bulk contaminated? is_sharp->is_bulk No sharps_bin Yellow 'Chemo Sharps' Container is_sharp->sharps_bin Yes trace_bin Yellow 'Trace Chemo' Container is_bulk->trace_bin No bulk_bin Black 'Hazardous Waste' Container is_bulk->bulk_bin Yes pickup 4. Schedule EHS Pickup sharps_bin->pickup trace_bin->pickup bulk_bin->pickup

Workflow for the segregation and disposal of cytotoxic laboratory waste.

Representative Signaling Pathway: EGFR Inhibition

As "this compound" is a placeholder, we will use the well-established Epidermal Growth Factor Receptor (EGFR) signaling pathway as a representative model to illustrate a common mechanism of action for anticancer agents. EGFR is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and proliferation in various cancers. Many targeted therapies are designed to inhibit this pathway.

The diagram below illustrates how an EGFR inhibitor, representing a potential mechanism for this compound, can block downstream signaling cascades, thereby inhibiting tumor cell proliferation and survival.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound (EGFR Inhibitor) Inhibitor->EGFR Blocks Activation

Inhibition of the EGFR signaling pathway by a representative anticancer agent.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.